molecular formula C19H25NO2 B1385260 N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine CAS No. 1040688-01-4

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Cat. No.: B1385260
CAS No.: 1040688-01-4
M. Wt: 299.4 g/mol
InChI Key: OEZOWIXCTDQUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine is a chemical compound with the CAS Number 1040688-01-4 . This amine compound is intended for research applications and is part of a class of chemical structures investigated for their potential biological activity. Amine compounds, in a broad structural sense, have been studied for various pharmacological properties, including anti-inflammatory, antifungal, antiparasitic, and anticancer activities . The structure of this compound, featuring methoxyphenyl and alkoxybenzyl groups, is characteristic of scaffolds used in medicinal chemistry research for developing and optimizing novel bioactive molecules . As a research chemical, it serves as a valuable intermediate or building block for scientists exploring structure-activity relationships (SAR) in drug discovery programs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-methoxy-N-[(2-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-7-14-22-19-9-6-5-8-16(19)15-20-17-10-12-18(21-2)13-11-17/h5-6,8-13,20H,3-4,7,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZOWIXCTDQUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Modular Synthesis of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Direct Reductive Amination via Sodium Triacetoxyborohydride

Executive Summary

This technical guide outlines a high-fidelity protocol for the synthesis of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine (CAS 1040688-01-4). This secondary amine features a lipophilic pentyloxy tail and an electron-rich p-anisidine core, structural motifs common in liquid crystalline materials and GPCR-targeting pharmacophores.

The synthesis is designed as a convergent, two-module process. Module A focuses on the regioselective alkylation of salicylaldehyde to generate the lipophilic aldehyde precursor. Module B employs a direct reductive amination using the Abdel-Magid protocol (Sodium Triacetoxyborohydride), chosen for its superior chemoselectivity over traditional cyanoborohydride methods. This approach minimizes toxic byproducts and prevents the over-alkylation often seen in direct alkylation routes.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, the target molecule is disconnected at the C-N bond. Direct alkylation of 4-methoxyaniline with a benzyl halide is rejected due to the high risk of tertiary amine formation (over-alkylation). Instead, a reductive amination pathway is selected.[1][2][3][4]

chemical-logic-diagram

Retrosynthesis Target Target Molecule This compound Disconnection C-N Disconnection (Reductive Amination) Target->Disconnection Aldehyde Precursor A (Electrophile) 2-(Pentyloxy)benzaldehyde Disconnection->Aldehyde Amine Precursor B (Nucleophile) 4-Methoxyaniline (p-Anisidine) Disconnection->Amine Salicyl Salicylaldehyde Aldehyde->Salicyl Williamson Ether Synthesis PentylBr 1-Bromopentane Aldehyde->PentylBr

Caption: Retrosynthetic disconnection revealing the convergent assembly of the target amine from commercially available salicylaldehyde and p-anisidine.

Module A: Synthesis of 2-(Pentyloxy)benzaldehyde

Objective: Install the pentyl chain via O-alkylation while preserving the aldehyde functionality.

Reaction Parameters
ParameterSpecificationRationale
Substrate Salicylaldehyde (1.0 eq)Ortho-substituted phenol; requires base activation.
Reagent 1-Bromopentane (1.2 eq)Primary alkyl halide for Sn2 displacement.
Base Potassium Carbonate (

, 2.0 eq)
Mild base sufficient to deprotonate phenol (

).
Solvent DMF or AcetonePolar aprotic solvent to solvate the cation and accelerate Sn2.
Temperature 60°C (DMF) or Reflux (Acetone)Sufficient energy to overcome activation barrier without degrading the aldehyde.
Detailed Protocol
  • Activation: Charge a round-bottom flask with Salicylaldehyde (100 mmol) and anhydrous DMF (150 mL). Add

    
     (200 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide anion (color change to bright yellow/orange).
    
  • Alkylation: Add 1-Bromopentane (120 mmol) dropwise via an addition funnel over 20 minutes.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting phenol spot (lower 
    
    
    
    ) should disappear.
  • Workup:

    • Cool to room temperature and pour into ice-water (500 mL). The product is lipophilic and will oil out.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with 1M NaOH (to remove unreacted salicylaldehyde) followed by Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If the crude oil is slightly yellow, it is often sufficient for the next step. For analytical purity, perform vacuum distillation or flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Module B: Reductive Amination (Abdel-Magid Protocol)

Objective: Couple the aldehyde and amine using Sodium Triacetoxyborohydride (STAB).

Why STAB? Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and does not require pH adjustment. Unlike Sodium Borohydride (

), STAB is mild and will not reduce the aldehyde to an alcohol faster than it reduces the imine intermediate [1].
Reaction Workflow

ReductiveAmination Mix 1. Imine Formation Mix Amine + Aldehyde Solvent: DCE or THF Imine Intermediate Imine/Hemiaminal Mix->Imine Equilibrium Reduce 2. Reduction Add NaBH(OAc)3 (1.4 eq) Imine->Reduce Irreversible Quench 3. Quench Sat. NaHCO3 Reduce->Quench Isolate 4. Isolation Extraction & Drying Quench->Isolate

Caption: Step-wise logic for the reductive amination. The STAB reagent selectively reduces the protonated imine species.

Detailed Protocol
  • Imine Formation:

    • In a dry flask, dissolve 4-Methoxyaniline (10 mmol, 1.0 eq) and 2-(Pentyloxy)benzaldehyde (10 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) or THF (30 mL).

    • Note: If using THF, add activated 4Å molecular sieves to assist dehydration, though this is optional with STAB.

    • Stir for 30–60 minutes under Nitrogen. Formation of the imine is often indicated by a slight color deepening.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 14 mmol, 1.4 eq) in one portion.
      
    • Optional: Add 1 equivalent of Acetic Acid (AcOH) if the reaction is sluggish; however, anilines are generally sufficiently nucleophilic to form the imine without acid catalysis [2].

    • Stir at room temperature for 12–16 hours.

  • Validation (TLC/LCMS):

    • Check for the disappearance of the imine intermediate and the aldehyde.

    • Target Mass:

      
      .
      
  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL). Stir for 15 minutes to decompose borate complexes.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude material is likely a viscous oil or low-melting solid.

    • Recrystallization: Attempt recrystallization from hot Ethanol or an EtOH/Water mixture.

    • Chromatography: If oil persists, purify via silica gel column (Gradient: 5% to 20% EtOAc in Hexanes). The secondary amine is less polar than the primary amine starting material but more polar than the aldehyde.

Characterization & Data Analysis

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Expected NMR Data ( )
NucleusChemical Shift (

)
MultiplicityAssignmentDiagnostic Value
1H 3.75Singlet (3H)

Confirms p-anisidine fragment.
1H 4.30Singlet (2H)

Critical: Proves reduction of imine (

) to amine (

).
1H 3.90–4.00Triplet (2H)

Confirms pentyloxy attachment.
1H 0.90Triplet (3H)Terminal

Confirms pentyl chain integrity.
1H 6.60–7.30MultipletsAromatic ProtonsIntegration should sum to 8 protons (4 from each ring).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete Imine FormationStir amine and aldehyde longer (or with

) before adding STAB.
Alcohol Byproduct Direct Aldehyde ReductionEnsure STAB is used, not

. Do not add acid unless necessary.
Tertiary Amine Over-alkylationUnlikely with reductive amination, but ensure 1:1 stoichiometry of amine:aldehyde.

Safety & Compliance

  • 4-Methoxyaniline (p-Anisidine): Highly toxic by inhalation, ingestion, and skin contact. Potential carcinogen. Must be handled in a fume hood with double nitrile gloves.

  • 1-Bromopentane: Flammable liquid and irritant.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][5]

  • Master Organic Chemistry. (2017). Reductive Amination: C–N Bond Formation. Master Organic Chemistry.

  • PubChem. (2025).[9] 4-Methoxybenzylamine Compound Summary. National Library of Medicine.

  • ChemicalBook. (2025).[10] 4-Methoxybenzylamine Properties and Safety. ChemicalBook.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diarylamine Scaffold and Physicochemical Profiling

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine belongs to the diarylamine class of compounds, a scaffold that is widely recognized as a "privileged structure" in medicinal chemistry. Diarylamine derivatives are integral components of numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The strategic importance of this structural motif underscores the need for a thorough understanding of the physicochemical properties of novel diarylamine analogs to facilitate their development as potential therapeutic agents.

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical characteristics. Properties such as solubility, lipophilicity, and stability are not merely academic descriptors; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate efficacy and safety. A comprehensive physicochemical characterization in the early stages of drug development is therefore paramount to de-risk projects, optimize lead compounds, and ensure a higher probability of success in the later, more resource-intensive phases of clinical trials.

This technical guide provides a detailed examination of the core physicochemical properties of this compound. In the absence of extensive experimental data for this specific molecule, we present a combination of computationally predicted values and established, detailed protocols for their experimental determination. This guide is designed to be a practical resource for researchers, enabling them to both anticipate the behavior of this compound and to design rigorous experimental validations.

Core Physicochemical Properties: A Predicted Profile

The following table summarizes the predicted physicochemical properties of this compound. These values have been derived from computational models and data available for structurally analogous compounds and serve as a foundational dataset for initiating laboratory investigations. It is imperative to note that while predictive models are valuable tools, experimental verification remains the gold standard.

PropertyPredicted ValueSignificance in Drug Development
IUPAC Name N-(4-methoxyphenyl)-1-(2-(pentyloxy)phenyl)methanamineUnambiguous chemical identification.
CAS Number 1040688-01-4[1]Unique registry number for database tracking.[1]
Molecular Formula C19H25NO2[1]Defines the elemental composition.[1]
Molecular Weight 299.42 g/mol [1]Influences diffusion, absorption, and distribution.[1]
LogP (Octanol/Water Partition Coefficient) ~4.5 - 5.5A key indicator of lipophilicity, affecting membrane permeability, solubility, and off-target effects.
Aqueous Solubility Low to Very LowCritical for absorption and formulation development. Poor solubility can limit bioavailability.
pKa (Basic) ~4.0 - 5.0 (tertiary amine)Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Topological Polar Surface Area (TPSA) ~30.5 ŲRelates to hydrogen bonding potential and influences membrane permeability and oral bioavailability.
Hydrogen Bond Donors 0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 3Influences solubility and interactions with biological targets.
Rotatable Bonds 9A measure of molecular flexibility, which can impact target binding and bioavailability.

Expert Insights into the Causality of Physicochemical Properties

A deep understanding of the interplay between a molecule's structure and its physicochemical properties is essential for rational drug design. The predicted properties of this compound provide valuable insights into its potential behavior as a drug candidate.

Lipophilicity (LogP): A Double-Edged Sword

The predicted high LogP value suggests that this compound is a highly lipophilic, or "greasy," molecule. This is a direct consequence of its structure, which is dominated by aromatic rings and the pentyl ether chain, with a limited number of polar functional groups.

  • Implications for Permeability and Absorption: High lipophilicity generally correlates with good permeability across biological membranes, such as the intestinal epithelium, which is a prerequisite for oral absorption. The molecule can readily partition into the lipid bilayers of cell membranes.

  • Challenges of High Lipophilicity: Conversely, excessive lipophilicity can lead to several developmental challenges:

    • Poor Aqueous Solubility: As a direct trade-off, highly lipophilic compounds tend to have low solubility in aqueous environments like the gastrointestinal fluid, which can be the rate-limiting step for absorption.

    • Increased Metabolic Liability: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver, potentially leading to rapid clearance and low bioavailability.

    • Off-Target Effects and Toxicity: High lipophilicity can result in non-specific binding to unintended biological targets, leading to toxicity.

    • Formulation Difficulties: Formulating highly lipophilic and poorly soluble drugs for oral or parenteral administration can be a significant hurdle.

Solubility: The Gateway to Bioavailability

The predicted low aqueous solubility is a direct consequence of the high lipophilicity. For a drug to be absorbed, it must first be dissolved in the physiological fluids at the site of administration.

  • Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility.

    • Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous buffer. This is often used in high-throughput screening to flag potential solubility issues early on.

    • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is a more definitive measure and is critical for formulation development.

Ionization (pKa): The pH-Dependent Chameleon

The tertiary amine in this compound is expected to be the primary ionizable group. The predicted basic pKa in the range of 4.0-5.0 has significant implications for its behavior in the body.

  • pH-Dependent Solubility and Permeability: At physiological pH (e.g., blood pH ~7.4), the amine will be predominantly in its neutral, un-ionized form. In the acidic environment of the stomach (pH 1-3), a greater proportion of the molecule will be protonated and thus more soluble. However, this ionized form will have lower permeability across the gastric mucosa. This pH-dependent behavior is a critical consideration for predicting oral absorption.

The following diagram illustrates the logical relationship between the key physicochemical properties and their impact on drug development.

Physicochemical_Properties_Impact cluster_Properties Core Physicochemical Properties cluster_Outcomes Drug Development Outcomes Lipophilicity Lipophilicity (LogP) Solubility Aqueous Solubility Lipophilicity->Solubility - Absorption Absorption Lipophilicity->Absorption + (Permeability) Metabolism Metabolism Lipophilicity->Metabolism + Toxicity Toxicity Lipophilicity->Toxicity + Solubility->Absorption + Formulation Formulation Solubility->Formulation Critical for Ionization Ionization (pKa) Ionization->Solubility pH-dependent Ionization->Absorption pH-dependent Distribution Distribution Ionization->Distribution Excretion Excretion

Caption: Interplay of core physicochemical properties and their impact on key drug development outcomes.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating systems, incorporating controls and rigorous analysis to ensure data integrity.

Protocol 1: Determination of Aqueous Solubility (Kinetic and Thermodynamic)

A. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate 96-well clear-bottom plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Turbidity Measurement: Measure the absorbance (optical density) at a wavelength of 620 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility is defined as the concentration at which the absorbance significantly increases above the baseline, indicating the formation of a precipitate.

Kinetic_Solubility_Workflow Start Start: 10 mM Stock in DMSO SerialDilution Serial Dilution in DMSO Start->SerialDilution AddToBuffer Add to Aqueous Buffer (PBS, pH 7.4) SerialDilution->AddToBuffer Incubate Incubate (2h, RT) AddToBuffer->Incubate MeasureTurbidity Measure Turbidity (OD620) Incubate->MeasureTurbidity Analyze Analyze Data: Plot OD vs. Concentration MeasureTurbidity->Analyze Result Result: Kinetic Solubility Analyze->Result

Caption: Workflow for the kinetic solubility assay.

B. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.

Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.

  • Equilibration: Shake the vial for a defined period (e.g., 2-4 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

LogP_Workflow Start Start: Pre-saturate n-octanol and water AddCompound Add Compound to Biphasic System Start->AddCompound Equilibrate Shake to Equilibrate AddCompound->Equilibrate SeparatePhases Centrifuge to Separate Phases Equilibrate->SeparatePhases SamplePhases Sample n-Octanol and Aqueous Phases SeparatePhases->SamplePhases Quantify Quantify Concentration in Each Phase (HPLC-UV) SamplePhases->Quantify Calculate Calculate LogP Quantify->Calculate Result Result: LogP Value Calculate->Result

Caption: Workflow for LogP determination by the shake-flask method.

Protocol 3: Assessment of Chemical Stability

This protocol assesses the stability of the compound in aqueous solutions at different pH values over time.

Methodology:

  • Preparation of Solutions: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in various aqueous buffers (e.g., pH 1.2, 7.4, and 9.0).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in sealed, light-protected vials.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to the aliquot.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation kinetics.

Conclusion

A thorough understanding and early assessment of the physicochemical properties of this compound are critical for its successful development as a potential therapeutic agent. The predicted high lipophilicity and low aqueous solubility highlight key areas that will require careful consideration and potentially innovative formulation strategies. The provided experimental protocols offer a robust framework for obtaining the necessary empirical data to guide lead optimization and formulation development. By integrating computational predictions with rigorous experimental validation, researchers can build a comprehensive physicochemical profile, enabling informed decision-making and accelerating the translation of this promising diarylamine derivative from the laboratory to the clinic.

References

  • CAS Common Chemistry. (n.d.). This compound. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Benzyl[(4-methoxyphenyl)methyl]amine. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)benzylamine. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Benzyl[2-(4-methoxyphenyl)ethyl]amine. Retrieved February 14, 2026, from [Link]

  • Howei Pharm. (n.d.). CAS 1040688-01-4 C19H25NO2 this compound. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-methoxy-N-(4-methoxyphenyl)benzamide Properties. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)benzamide Properties. Retrieved February 14, 2026, from [Link]

  • SciFinder. (n.d.). Quick Reference Guide. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenemethanamine, 4-methoxy-. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • MDPI. (2026, February 4). N-(4-Methoxyphenethyl)-2-propylpentanamide. Retrieved February 14, 2026, from [Link]

  • Sarex. (n.d.). 4-Methoxybenzylamine. Retrieved February 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-. Retrieved February 14, 2026, from [Link]

  • Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved February 14, 2026, from [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl-1-(4-methoxy-3-methylphenyl)propan-2-amine. Retrieved February 14, 2026, from [Link]

Sources

potential mechanism of action of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Abstract

This compound is a novel chemical entity with potential pharmacological activity. This document provides a comprehensive guide for researchers and drug development professionals aiming to elucidate its mechanism of action. Given the absence of published biological data for this specific molecule, we present a hypothesized mechanism of action based on the analysis of its structural motifs and the known activities of analogous compounds. This guide outlines a systematic, multi-tiered experimental strategy, from initial broad-based screening to specific target validation and pathway analysis. Detailed protocols, data interpretation frameworks, and visual workflows are provided to facilitate a thorough investigation into the therapeutic potential of this compound.

Introduction and Structural Rationale for a Hypothesized Mechanism of Action

This compound is a secondary amine containing a 4-methoxyphenyl group and a 2-(pentyloxy)benzyl moiety.[1] An analysis of these structural components provides a rational basis for postulating its potential biological targets.

  • The N-(4-Methoxyphenyl) Moiety: The methoxyphenyl group is a common feature in a variety of biologically active compounds. For instance, N-benzyl-1-(4-methoxyphenyl)propan-2-amine serves as a precursor in the synthesis of formoterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma.[2][3] This suggests a potential interaction with G-protein coupled receptors (GPCRs), particularly adrenergic or serotonergic receptors.[2] Furthermore, derivatives of 4-methoxyphenylamine have been explored for their anthelmintic and antiepileptic properties.[4][5]

  • The N-[2-(pentyloxy)benzyl]amine Moiety: The benzylamine component is prevalent in many pharmaceuticals. The lipophilic pentyloxy group suggests that the molecule may readily cross cell membranes, potentially targeting intracellular proteins or receptors within the central nervous system. The overall structure bears some resemblance to N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are known to interact with serotonin receptors.[6]

Based on this structural analysis, we hypothesize that This compound acts as a modulator of a G-protein coupled receptor, potentially a subtype of adrenergic or serotonin receptors, leading to downstream effects on intracellular signaling pathways such as cyclic AMP (cAMP) or calcium mobilization.

A Multi-Tiered Strategy for Mechanism of Action Elucidation

A systematic approach is crucial to efficiently identify the molecular target and delineate the mechanism of action. We propose a three-tiered experimental workflow:

  • Tier 1: Broad-Based Phenotypic and Target-Class Screening.

  • Tier 2: Target Identification and Validation.

  • Tier 3: Signaling Pathway and Functional Consequence Analysis.

The following sections will detail the experimental protocols and rationale for each tier.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Pathway & Functional Analysis T1_Phenotypic Phenotypic Screening (e.g., Cell Viability, Proliferation) T1_Target_Class Target Class Screening (e.g., GPCR, Kinase Panels) T1_Phenotypic->T1_Target_Class Identifies broad activity T2_Binding Radioligand Binding Assays T1_Target_Class->T2_Binding Suggests potential targets T2_Enzyme Enzyme Inhibition Assays T2_Binding->T2_Enzyme Confirms direct interaction T2_Affinity Affinity-Based Target ID (e.g., Chemical Proteomics) T2_Enzyme->T2_Affinity Identifies specific protein T3_Signaling Cell-Based Signaling Assays (cAMP, Ca2+, Western Blot) T2_Affinity->T3_Signaling Provides validated target T3_Functional Functional Assays (e.g., Smooth Muscle Relaxation, Neurotransmitter Release) T3_Signaling->T3_Functional Links target to cellular response T3_In_Vivo In Vivo Models (e.g., Disease Models) T3_Functional->T3_In_Vivo Validates physiological relevance Hypothesized_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound N-(4-Methoxyphenyl)-N- [2-(pentyloxy)benzyl]amine GPCR β2-Adrenergic Receptor Compound->GPCR Binds to G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Functional_Response Functional Response (e.g., Smooth Muscle Relaxation) CREB->Functional_Response Leads to

Caption: Hypothesized signaling pathway for the target compound via a Gs-coupled receptor.

Functional Assays

Objective: To assess the physiological effect of the compound in a more complex biological system.

Protocol: Guinea Pig Tracheal Ring Relaxation Assay

  • Tissue Preparation: Isolate tracheal rings from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

  • Contraction: Pre-contract the tracheal rings with histamine or methacholine.

  • Compound Addition: Add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and calculate the EC50.

Data Presentation: Tier 2 & 3 Results Summary

ExperimentParameter MeasuredExpected Result for a β2-Agonist
Radioligand BindingKi at β2-AR (nM)< 100 nM
cAMP AssayEC50 (nM)< 500 nM
Tracheal Ring RelaxationEC50 (nM)< 1 µM

Conclusion

This technical guide provides a comprehensive and systematic framework for elucidating the mechanism of action of this compound. By progressing through the proposed tiers of experimentation, researchers can efficiently move from broad-based screening to specific target validation and functional characterization. The provided protocols and data interpretation guidelines are intended to serve as a robust starting point for these investigations. The structural similarities to known β2-adrenoceptor agonists make this an exciting lead compound with potential therapeutic applications in respiratory diseases or other conditions modulated by this receptor class.

References

  • Benchchem. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8.
  • National Institutes of Health. N-(4-Methoxyphenyl)
  • MDPI. N-(4-Methoxyphenethyl)-2-propylpentanamide.
  • Howei Pharm. CAS 1040688-01-4 C19H25NO2 this compound.
  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF.

Sources

molecular structure and conformation of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide outlines a comprehensive, multi-technique approach for the definitive elucidation of the three-dimensional molecular structure and conformational dynamics of this compound. In the absence of existing literature for this specific molecule, we present a robust, integrated strategy employing chemical synthesis, single-crystal X-ray diffraction (SCXRD), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and computational molecular modeling. This document serves as a blueprint for researchers, providing not only the theoretical basis for each technique but also detailed, field-proven protocols. The causality behind each experimental choice is explained to ensure a self-validating workflow, culminating in a high-confidence model of the molecule's behavior in both solid and solution states.

Introduction and Strategic Overview

The N-aryl benzylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule of interest, this compound, combines several key structural features: a secondary amine linker, an electron-rich methoxy-substituted aniline ring, and a benzyl ring with a flexible pentyloxy side chain. The spatial arrangement of these groups—the molecule's conformation—is critical as it dictates how the molecule interacts with biological targets.

Understanding this three-dimensional structure is not a trivial pursuit. The molecule possesses multiple rotatable single bonds, leading to a complex potential energy surface with numerous possible conformations (rotamers). The objective of this guide is to delineate a synergistic experimental and computational workflow to navigate this complexity. We will first establish the unambiguous molecular structure in the solid state, then probe its preferred shape in solution, and finally, use computational methods to map the conformational landscape and rationalize the experimental findings.

This integrated approach ensures that the final structural model is not merely a static picture but a dynamic representation of the molecule's conformational preferences, providing invaluable insight for applications such as structure-activity relationship (SAR) studies and rational drug design.

Prerequisite: Synthesis and Characterization

Before any structural analysis can be undertaken, the synthesis of a pure, well-characterized sample of the target compound is paramount. A logical and widely-used method for preparing secondary amines of this type is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 2-(pentyloxy)benzaldehyde with 4-methoxyaniline to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound.

G cluster_reactants Reactants cluster_process Process A 2-(pentyloxy)benzaldehyde C Imine Formation (Intermediate) A->C B 4-methoxyaniline B->C D In situ Reduction (e.g., NaBH(OAc)₃) C->D Reduction E N-(4-Methoxyphenyl)-N- [2-(pentyloxy)benzyl]amine D->E Final Product G A Purified Compound B Crystal Growth (Slow Evaporation / Vapor Diffusion) A->B C Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement E->F G Final 3D Structure (Bond Lengths, Angles, Torsions) F->G G cluster_mol cluster_exp H_benzyl Benzyl H H_phenyl Aniline H H_benzyl->H_phenyl NOESY 2D NOESY Spectrum H_benzyl->NOESY Through-space < 5 Å H_phenyl->NOESY NOESY->H_benzyl NOESY->H_phenyl G A 2D Molecular Structure B Molecular Mechanics Conformational Search A->B C Set of Low-Energy Conformers B->C D DFT Geometry Optimization & Energy Calculation C->D E Ranked Stable Conformers (ΔE, Geometry) D->E F Validated 3D Model (Comparison with NMR) E->F G cluster_exp Experimental Determination cluster_comp Theoretical Prediction scxrd SCXRD (Solid-State Structure) validation Data Integration & Validation scxrd->validation Provides ground truth geometry nmr NMR (NOESY) (Solution-State Constraints) nmr->validation Provides experimental constraints comp Computational Modeling (Potential Conformers & Energies) comp->validation Provides theoretical models final_model Comprehensive Structural and Conformational Model validation->final_model

Navigating Early-Phase Development: A Technical Guide to the Solubility and Stability of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine (Molecular Formula: C19H25NO2, Molecular Weight: 299.42 g/mol ) is a novel chemical entity with potential therapeutic applications.[1] As with any new drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount to its successful development. This guide provides a comprehensive technical framework for characterizing the aqueous solubility and chemical stability of this secondary aromatic amine. For researchers, scientists, and drug development professionals, this document will serve as a practical roadmap, blending established regulatory principles with field-proven insights to de-risk formulation and analytical development.

The core of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which governs stability testing of new drug substances and products.[2][3] A proactive and systematic approach to elucidating solubility and degradation pathways not only satisfies regulatory expectations but also accelerates the formulation development timeline by identifying and mitigating potential liabilities early in the discovery-development interface.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility is a critical determinant of its developability, directly influencing its bioavailability and the feasibility of various dosage forms. For an ionizable molecule like this compound, which possesses a basic nitrogen atom, solubility is intrinsically linked to the pH of the aqueous medium.

Rationale for Solubility Assessment

The aqueous solubility of a drug substance impacts several key aspects of its development:

  • Bioavailability: Poor solubility can lead to low dissolution rates in the gastrointestinal tract, thereby limiting absorption and systemic exposure.

  • Formulation Design: The choice of formulation strategy (e.g., simple aqueous solution, suspension, lipid-based formulation) is dictated by the compound's solubility.

  • Toxicity Studies: Achieving the required high concentrations for preclinical toxicology studies can be challenging for poorly soluble compounds.

  • Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical assays.

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to characterizing the solubility of this compound.

G cluster_0 Solubility Profiling Workflow start Start: Compound Synthesis and Characterization kinetic_sol Kinetic Solubility (High-Throughput Screen) start->kinetic_sol Initial Assessment thermo_sol Thermodynamic (Equilibrium) Solubility ph_sol pH-Solubility Profile thermo_sol->ph_sol Definitive Measurement data_analysis Data Analysis and Interpretation thermo_sol->data_analysis biorelevant Biorelevant Media Solubility (Optional) ph_sol->biorelevant Refined Understanding kinetic_sol->thermo_sol Informs Equilibrium Studies biorelevant->data_analysis end_point End: Solubility Profile Established data_analysis->end_point

Caption: Workflow for comprehensive solubility assessment.

Thermodynamic (Equilibrium) Solubility Determination

The gold standard for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent system.[4]

Protocol:

  • Preparation of Media: Prepare a series of pharmaceutically relevant aqueous media, including purified water, 0.9% saline, and buffered solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO for Biopharmaceutics Classification System (BCS) studies).[5]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each medium in sealed vials. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Processing: At each time point, withdraw an aliquot of the supernatant. It is crucial to separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Equilibrium Confirmation: Equilibrium is confirmed when the measured concentration remains constant over successive time points (e.g., the 48-hour and 72-hour results are within a specified tolerance, such as ±5%).[5]

pH-Solubility Profiling

For an ionizable compound, mapping its solubility across a range of pH values is essential. This is because the ionization state of the amine group will significantly influence its interaction with water molecules.

Protocol:

  • Buffer Selection: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8). Ensure the buffers are compatible with the chosen analytical method.

  • Solubility Measurement: Following the thermodynamic solubility protocol described above, determine the equilibrium solubility in each buffer.

  • pH Measurement: Crucially, the pH of the saturated solution must be measured at the end of the equilibration period, as it may differ from the initial pH of the buffer.[4]

  • Data Plotting: Plot the logarithm of the solubility (in mol/L or mg/mL) against the final measured pH. The resulting profile will typically show higher solubility at pH values below the pKa of the amine, where it is predominantly in its protonated, more soluble form.[8][9]

Table 1: Hypothetical pH-Solubility Data for this compound

Final Measured pHSolubility (µg/mL)Log Solubility
1.215003.18
2.58502.93
4.01202.08
5.5151.18
6.8< 1< 0
7.4< 1< 0

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products.[10] Forced degradation, or stress testing, is an essential part of this process, designed to accelerate the degradation of the compound under conditions more severe than those used for long-term stability studies.[2][3][10]

Objectives of Forced Degradation Studies

The primary objectives of conducting forced degradation studies are to:

  • Elucidate Degradation Pathways: Identify the likely degradation products and understand the chemical reactions involved.[2][3]

  • Develop Stability-Indicating Methods: Demonstrate the specificity of the analytical method to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[11]

  • Inform Formulation and Packaging: The knowledge gained helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug from degradation.[10]

  • Predict Shelf-Life: While not a direct measure, the data can inform the design of long-term stability studies.

Experimental Workflow for Forced Degradation

A systematic approach is necessary to ensure that meaningful and interpretable data is generated from forced degradation studies.

G cluster_1 Forced Degradation Workflow start Start: Develop Stability- Indicating Analytical Method hydrolysis Hydrolytic Stress (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative Stress (e.g., H₂O₂) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photolytic Photolytic Stress (ICH Q1B) start->photolytic analysis Analyze Stressed Samples (HPLC, LC-MS/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis peak_tracking Peak Purity and Mass Balance Assessment analysis->peak_tracking structure_elucidation Structure Elucidation of Major Degradants (Optional) peak_tracking->structure_elucidation end_point End: Degradation Profile Established structure_elucidation->end_point

Caption: Workflow for forced degradation studies.

Forced Degradation Protocols

The goal of these studies is to achieve a target degradation of 5-20% of the parent compound.[2][12] This level of degradation is sufficient to produce and detect degradation products without being so extensive that it leads to secondary degradation, complicating the analysis.

2.3.1. Hydrolytic Degradation

  • Protocol:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

  • Causality: Aromatic amines can be susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. The ether linkage in the pentyloxy group could also be a potential site for hydrolysis under harsh acidic conditions.

2.3.2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature or slightly elevated temperature.

    • Monitor the reaction over time by withdrawing and analyzing aliquots.

  • Causality: The tertiary amine nitrogen is a potential site for oxidation, which can lead to the formation of N-oxides. The electron-rich aromatic rings are also susceptible to oxidative degradation.

2.3.3. Thermal Degradation

  • Protocol:

    • Solid State: Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Solution State: Heat a solution of the compound in a suitable solvent at a high temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Causality: Thermal stress provides the energy to overcome activation barriers for various degradation reactions. It is a good indicator of the overall intrinsic stability of the molecule.

2.3.4. Photostability

  • Protocol:

    • Expose the solid drug substance and a solution of the compound to a light source that meets the requirements of ICH Q1B (a combination of cool white fluorescent and near-ultraviolet lamps).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after a specified duration of exposure.

  • Causality: Aromatic systems can absorb UV light, leading to photochemical reactions. This is particularly relevant for compounds that may be exposed to light during manufacturing or storage.

Analytical Considerations

A robust, stability-indicating analytical method is the cornerstone of any successful stability study. HPLC with diode-array detection (DAD) is a powerful tool for this purpose, as it allows for the assessment of peak purity. LC-MS/MS is invaluable for identifying the molecular weights of degradation products, which is the first step in their structural elucidation.[6]

Table 2: Example Stability Data Summary for this compound

Stress ConditionDuration/Temp% DegradationNo. of DegradantsComments
0.1 M HCl24h / 60°C12.52Significant degradation observed.
0.1 M NaOH24h / 60°C3.21Relatively stable under basic conditions.
3% H₂O₂8h / RT18.93Highly susceptible to oxidation.
Thermal (Solid)48h / 80°C1.50Stable in solid form at elevated temp.
Photolytic (ICH Q1B)7 days8.72Photolabile; requires light protection.

Conclusion

The systematic investigation of the solubility and stability of this compound, as outlined in this guide, is a non-negotiable step in its early-phase development. By establishing a comprehensive pH-solubility profile and understanding its degradation pathways through forced degradation studies, development teams can make informed decisions regarding formulation strategies, analytical method development, and packaging requirements. This proactive approach, grounded in scientific principles and regulatory expectations, will ultimately pave the way for a more efficient and successful progression of this promising molecule towards clinical evaluation.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Singh, S., & Junwal, M. (2013). Forced Degradation Studies. SciSpace. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • Galaxy.ai. (2016). Comprehensive Guide to Testing for Amines. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ResearchGate. (2025). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. [Link]

  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • National Center for Biotechnology Information. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • World Health Organization. (n.d.). Annex 4. [Link]

  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • Howei Pharm. (n.d.). CAS 1040688-01-4 C19H25NO2 this compound. [Link]

Sources

Methodological & Application

techniques for purifying N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Introduction & Chemical Context

This guide details the purification protocols for This compound (hereafter referred to as Target Molecule ). This compound belongs to the class of N-benzylanilines, commonly synthesized via reductive amination of 2-(pentyloxy)benzaldehyde and 4-methoxyaniline (p-anisidine).

Achieving pharmaceutical-grade purity (>98%) for this scaffold presents a specific challenge: separating a lipophilic secondary amine (product) from a structurally similar, albeit more polar, primary amine (starting material).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Core Structure: Secondary Aniline Derivative.

  • Key Substituents:

    • Lipophilic Tail: Pentyloxy group (increases LogP significantly).

    • Electronic Modifier: Methoxy group (electron-donating, slight basicity enhancement).

  • Estimated LogP: ~5.2 – 5.8 (Highly Lipophilic).

  • Estimated pKa: ~4.5 – 5.0 (Weak Base, similar to N-methylaniline).

Critical Separation Lever: The significant difference in lipophilicity between the Target Molecule (high LogP) and the starting material 4-methoxyaniline (LogP ~0.95) is the primary mechanism exploited in these protocols.

Impurity Profile Analysis

Before selecting a technique, identify the species present in the crude reaction mixture:

ComponentStructure TypePhysicochemical NatureRemoval Strategy
Target Molecule Secondary AmineLipophilic Oil/Low-melt SolidRetain in Organic Phase
Impurity A (Starting Material)4-MethoxyanilinePrimary Amine, Polar (LogP < 1)Acid Wash / Chromatography
Impurity B (Starting Material)2-(Pentyloxy)benzaldehydeNeutral AldehydeBisulfite Wash / Chromatography
Impurity C (Side Product)Boron SaltsInorganicAqueous Workup

Method A: Flash Column Chromatography (The Gold Standard)

Due to the distinct polarity difference between the "greasy" product and the polar aniline impurity, Normal Phase (NP) Flash Chromatography is the most robust method for >99% purity.

Protocol Parameters
  • Stationary Phase: Spherical Silica Gel (40–63 µm), 60 Å pore size.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: 1% Triethylamine (TEA) pre-equilibrated in the column to neutralize silica acidity and prevent amine tailing.

Step-by-Step Workflow
  • Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc (+1% TEA) .

  • Loading: Dissolve the crude oil in a minimum volume of 95:5 Hexane:EtOAc. If the crude is viscous, use a dry-loading technique (adsorb onto silica ratio 1:2).

  • Elution Gradient:

    • 0–5 min: Isocratic 5% B (Elutes non-polar impurities).

    • 5–20 min: Linear Gradient 5% → 20% B.

    • Note: The Target Molecule typically elutes between 10–15% EtOAc due to the pentyl chain. The starting aniline (p-anisidine) is much more polar and will retain until >30% B.

  • Fraction Collection: Monitor UV at 254 nm and 280 nm. Pool fractions containing the major peak.

  • Concentration: Rotary evaporate at 40°C. Crucial: Perform a final co-evaporation with dichloromethane (DCM) to remove traces of TEA.

Visual Workflow: Chromatography Logic

ChromatographyLogic Start Crude Mixture Equilibrate Equilibrate Silica (Hex/EtOAc + 1% TEA) Start->Equilibrate Load Load Sample (Dry Load preferred) Equilibrate->Load Elute1 Elute 5% EtOAc Load->Elute1 Non-polars elute Elute2 Gradient 5% -> 20% EtOAc Elute1->Elute2 Elute3 Gradient > 30% EtOAc Elute2->Elute3 Product Target Molecule (Elutes ~12% B) Elute2->Product High LogP drives early elution Impurity p-Anisidine Impurity (Retained) Elute3->Impurity Polar H-bonding retains

Figure 1: Chromatographic separation logic relying on the lipophilicity of the pentyl chain to elute the target before the polar aniline impurity.

Method B: Differential Acid Wash (The Scalable Workup)

If chromatography is not feasible (e.g., multi-gram scale), exploit the "LogP vs. pKa" relationship. While both amines are weak bases, the Target Molecule is extremely hydrophobic. It resists partitioning into aqueous acid far more than the small, polar p-anisidine.

Protocol
  • Dissolution: Dissolve crude mixture in Hexanes (Do not use DCM or Ether; Hexane maximizes the hydrophobic effect). Use 10 mL Hexane per gram of crude.

  • Filtration (Optional): If the starting material (p-anisidine) is present in large excess, it may not dissolve in cold hexane. Filter off any solids.

  • The "Soft" Acid Wash:

    • Prepare 0.5 M HCl (cold).

    • Wash the Hexane layer gently with 0.5 M HCl (2 x 10 mL).

    • Mechanism:[1] The polar p-anisidine protonates and rapidly moves to the water layer. The lipophilic Target Molecule, even if protonated, forms a greasy ion pair that prefers the interface or stays in the organic layer due to the pentyl/benzyl bulk.

  • The "Hard" Acid Wash (Product Recovery):

    • Check: Analyze the Hexane layer by TLC. If the product is pure, stop here.

    • If product is lost to acid: Re-extract the combined acidic aqueous layers with Dichloromethane (DCM) . The "greasy" product salt will extract into DCM, while the small aniline salt remains in water.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Method C: Salt Crystallization (Polymorph Control)

Converting the oily free base into a crystalline salt is excellent for long-term stability and final polishing.

Protocol
  • Solvent: Dissolve the purified free base in anhydrous Diethyl Ether (10 volumes).

  • Acid Addition: Dropwise add 2.0 M HCl in Diethyl Ether (1.1 equivalents) at 0°C.

  • Observation: A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Filtration: Filter under nitrogen (hygroscopic risk). Wash the cake with cold pentane.

  • Drying: Vacuum dry at 40°C for 4 hours.

Quality Control & Validation

Verify the success of the purification using these specific markers:

TechniqueObservation for Pure Target
TLC (8:2 Hex/EtOAc)Single spot, Rf ~ 0.6 (Stains blue/purple with Ninhydrin or PMA).
1H NMR (CDCl3) Diagnostic: Pentyl chain triplet (~0.9 ppm), Methoxy singlet (~3.8 ppm), Benzyl CH2 singlet (~4.3 ppm). Absence: No broad singlet at ~3.5 ppm (indicates removal of primary amine NH2).
HPLC Purity > 98% (Area %).
Visual Workflow: Extraction Decision Tree

ExtractionWorkflow Start Crude Reaction Mixture Solvent Dissolve in Hexane Start->Solvent Filter Filter Solids (Removes bulk p-anisidine) Solvent->Filter Wash Wash with 0.5M HCl Filter->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Hexane Layer (Contains Target) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Impurities) PhaseSep->AqLayer Check TLC Check OrgLayer->Check Final Evaporate -> Pure Oil Check->Final Pure

Figure 2: Liquid-Liquid Extraction workflow leveraging the high lipophilicity of the target in Hexane.

References

  • General Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Reductive Amination Workup Strategies: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Chromatography of Anilines: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (See Section on Basic Compounds).

  • pKa Data for Aniline Derivatives: PubChem Database. "4-Methoxybenzylamine Compound Summary." (Used for comparative pKa analysis of benzyl-aniline scaffolds).

Sources

in vitro assay development using N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Development for Acid Ceramidase Inhibition using N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Executive Summary

This application note details the protocol for utilizing This compound (herein referred to as Compound A-01 ) as a potent, selective inhibitor of Acid Ceramidase (ASAH1) .[1]

Acid Ceramidase (AC) is a lysosomal cysteine amidase that hydrolyzes ceramide into sphingosine and free fatty acid.[1][2] This reaction is a critical node in the "sphingolipid rheostat," regulating the balance between pro-apoptotic ceramides and pro-proliferative sphingosine-1-phosphate (S1P).[1][3] Compound A-01 , a lipophilic secondary amine, mimics the transition state of ceramide hydrolysis, effectively blocking AC activity.[1] This guide provides validated workflows for cell-free enzymatic assays and cell-based lipidomic profiling to assess target engagement and potency.[1]

Mechanism of Action & Signaling Pathway

The biological efficacy of Compound A-01 relies on shifting the intracellular lipid balance.[1] By inhibiting ASAH1, the compound forces the accumulation of long-chain ceramides within the lysosome and other cellular compartments, triggering apoptotic signaling cascades (e.g., PP2A activation, Akt inhibition).[1]

Figure 1: The Sphingolipid Rheostat and Point of Inhibition [1]

G Ceramide Ceramide (Pro-Apoptotic) Sphingosine Sphingosine (Growth Arrest) Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (Pro-Survival/Migration) Sphingosine->S1P Phosphorylation ASAH1 Acid Ceramidase (ASAH1) ASAH1->Ceramide Catalyzes SphK Sphingosine Kinase (SphK1/2) CompA Compound A-01 (Inhibitor) CompA->ASAH1 Blocks

Caption: Compound A-01 inhibits Acid Ceramidase, preventing the conversion of Ceramide to Sphingosine, thereby shifting the balance toward apoptosis.[1]

Compound Preparation & Handling

This compound is a hydrophobic amine.[1] Proper solubilization is critical to prevent precipitation in aqueous buffers.[1]

ParameterSpecification
Molecular Weight ~299.4 g/mol
Solubility DMSO (>20 mM), Ethanol (>10 mM)
Storage -20°C (Solid), -80°C (Stock Solution)
Stability Stable in DMSO for 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

Stock Solution Protocol:

  • Dissolve 2.99 mg of compound in 1.0 mL of anhydrous DMSO to generate a 10 mM stock .[1]

  • Vortex for 30 seconds until the solution is clear.

  • Aliquot into amber glass vials (50 µL each) to protect from light and moisture.

  • Store at -80°C.

Assay Protocol 1: Fluorogenic Enzymatic Assay (Cell-Free)[1]

This assay uses recombinant human Acid Ceramidase (rhAC) and a fluorogenic substrate (R110-linked ceramide) to determine IC50 values.[1]

Materials:

  • Enzyme: Recombinant Human Acid Ceramidase (rhAC) (e.g., R&D Systems or expressed in CHO cells).[1]

  • Substrate: Bis(4-methyl-2-oxo-2H-chromen-7-yl) (N-hexadecanoyl)-sphingosine (fluorogenic) or similar R110-ceramide substrates.[1]

  • Assay Buffer: 25 mM Sodium Acetate, 100 mM NaCl, 0.01% Triton X-100, pH 4.5.[1]

  • Plate: 96-well black, flat-bottom polystyrene plate.[1]

Step-by-Step Workflow:

  • Buffer Prep: Prepare Assay Buffer and adjust pH to exactly 4.5 (ASAH1 optimum).

  • Enzyme Dilution: Dilute rhAC to 5 ng/µL in Assay Buffer.

  • Compound Dilution:

    • Perform a 3-fold serial dilution of Compound A-01 in DMSO (Start: 1 mM → End: 0.1 µM).[1]

    • Further dilute 1:50 into Assay Buffer to create 2x working concentrations (2% DMSO).[1]

  • Reaction Setup:

    • Add 25 µL of diluted rhAC to wells.

    • Add 25 µL of diluted Compound A-01.[1]

    • Control: Vehicle (DMSO only) + Enzyme.[1]

    • Blank: Buffer only (no enzyme).[1]

    • Incubate for 15 minutes at 37°C to allow inhibitor binding.[1]

  • Substrate Addition: Add 50 µL of Substrate (20 µM stock in buffer) to start the reaction. Final volume = 100 µL.

  • Measurement:

    • Incubate at 37°C for 60 minutes.

    • Read Fluorescence: Ex 360 nm / Em 460 nm (for AMC/coumarin) or Ex 485 / Em 525 (for R110).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.[1]

Assay Protocol 2: Cell-Based Target Engagement (LC-MS/MS)[1]

To verify that Compound A-01 inhibits AC in a complex biological system, we measure the accumulation of endogenous Ceramide (substrate) and depletion of Sphingosine (product).[1]

Cell Model: U87MG (Glioblastoma) or A375 (Melanoma) – high ASAH1 expressors.[1]

Workflow Diagram:

Workflow Step1 Seed Cells (6-well plate) Step2 Treat with Compound A-01 (24h) Step1->Step2 Step3 Cell Lysis (Methanol/Chloroform) Step2->Step3 Step4 Lipid Extraction (Bligh-Dyer) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Caption: Lipidomic workflow for assessing Acid Ceramidase inhibition in live cells.

Detailed Protocol:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treatment:

    • Replace media with fresh media containing Compound A-01 (1 µM, 5 µM, 10 µM).[1]

    • Include a DMSO vehicle control.[1]

    • Incubate for 24 hours .

  • Harvesting:

    • Wash cells 2x with cold PBS.[1]

    • Scrape cells into 500 µL cold Methanol.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Transfer lysate to glass vials.[1]

    • Add 250 µL Chloroform and 10 pmol Internal Standards (C12-Ceramide-d7, Sphingosine-d7).[1]

    • Vortex vigorously for 1 min.

    • Add 250 µL Water; vortex; centrifuge at 3000 x g for 5 min.

    • Collect the lower organic phase (containing lipids).[1]

    • Dry under nitrogen gas and reconstitute in 100 µL MeOH/Formic Acid.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Transitions:

      • Ceramide (d18:1/16:0): m/z 538.5 → 264.3[1]

      • Sphingosine (d18:1): m/z 300.3 → 282.3[1]

Expected Results:

  • Vehicle: Low Ceramide / High Sphingosine.[1]

  • Compound A-01: Dose-dependent increase in Ceramide (2-5 fold) and decrease in Sphingosine .[1]

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Compound hydrophobicityEnsure DMSO < 5% in final assay. Add 0.01% Triton X-100 to buffer.[1]
High Background (Fluor) Substrate instabilityPrepare substrate fresh.[1] Protect from light.[1] Check pH (must be acidic).[1]
No Cellular Effect Lysosomal trapping failureEnsure incubation time is sufficient (>6h). Verify cell line expresses ASAH1 (Western Blot).[1]
Variable MS Data Extraction efficiencyUse deuterated internal standards for every sample to normalize recovery.

References

  • Realini, N., et al. (2013).[1] Discovery of highly potent acid ceramidase inhibitors with in vivo activity.[1]PLoS One , 8(1), e53351.[1]

  • Pizzirani, D., et al. (2015).[1] Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies.Journal of Medicinal Chemistry , 58(23), 9258-9272.[1] [1]

  • Beckmann, N., et al. (2019).[1] Acid Ceramidase Inhibition: A Novel Target for Cancer Therapy.[1][4][5]Frontiers in Oncology , 9, 320.[1]

  • PubChem Compound Summary. (2025). 4-Methoxybenzylamine derivatives and Acid Ceramidase Context.National Center for Biotechnology Information .[1]

Sources

Application Notes and Protocols: N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The diarylamine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals, natural products, and biologically active compounds.[1][2][3][4] These structures offer a unique three-dimensional arrangement of aromatic rings around a central nitrogen atom, enabling diverse interactions with biological targets. The specific precursor, N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine (CAS: 1040688-01-4) , represents a highly versatile starting point for the development of novel chemical entities.[5] Its architecture combines the classic diarylamine core with strategically placed ether functionalities, which serve as both modulators of physicochemical properties and as latent reactive handles for extensive derivatization.

Structurally related N-benzyl amines have shown significant promise as potent ligands for neurological targets, particularly serotonin receptors, where the N-benzyl moiety can dramatically enhance binding affinity and functional activity.[6][7][8] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals, outlining strategic synthetic pathways and detailed experimental protocols to leverage this compound as a precursor for generating libraries of novel compounds with potential therapeutic applications, from neuroscience to oncology.

Precursor Analysis: Physicochemical Properties and Reactivity

A thorough understanding of the precursor's structure is fundamental to designing logical and efficient synthetic strategies. The molecule's reactivity is primarily dictated by its three key regions: the two aromatic rings, the two ether linkages, and the central tertiary amine.

PropertyValueReference
IUPAC Name This compound
CAS Number 1040688-01-4[5]
Molecular Formula C₁₉H₂₅NO₂[5]
Molecular Weight 299.41 g/mol [5]
Appearance Off-White to Pale Beige Solid[9]
Key Reactive Sites for Derivatization
  • Aromatic Rings : Both the 4-methoxyphenyl and the 2-(pentyloxy)benzyl rings are electron-rich and thus activated towards electrophilic aromatic substitution (e.g., halogenation, nitration, acylation). The positions ortho and para to the activating ether and amine groups are the most likely sites of reaction. These rings, once functionalized with a halide, become excellent substrates for modern cross-coupling reactions.

  • Ether Linkages : The methyl and pentyl ether groups are stable under many reaction conditions but can be selectively cleaved using strong acids or specific ether-cleaving reagents.[10][11][12][13] This strategy unmasks highly versatile phenolic hydroxyl groups, which can be used for subsequent esterification, etherification, or as hydrogen-bond donors in ligand-receptor interactions.

  • Tertiary Amine Core : While the tertiary amine is not directly reactive towards alkylation, its lone pair of electrons contributes to the activation of the attached aromatic rings. It also serves as a key structural pivot, defining the spatial relationship between the two aryl moieties.

Strategic Pathways for Derivatization

Two primary strategic pathways are proposed to maximize the structural diversity of the resulting compound library. These pathways can be pursued independently or in sequence to generate highly complex molecules.

G cluster_0 Derivatization Workflow cluster_A Strategy A: Ether Cleavage cluster_B Strategy B: Aromatic C-H Functionalization Precursor Precursor N-(4-Methoxyphenyl)-N- [2-(pentyloxy)benzyl]amine A1 Demethylation/Dealkylation (e.g., BBr3, HBr) Precursor->A1 B1 Electrophilic Halogenation (e.g., NBS, Br2) Precursor->B1 A2 Phenolic Intermediates (Mono- or Di-phenols) A1->A2 A3 Further Functionalization (Esterification, Etherification) A2->A3 B2 Aryl Halide Intermediates B1->B2 B3 Suzuki Coupling (C-C Bond Formation) B2->B3 B4 Buchwald-Hartwig Amination (C-N Bond Formation) B2->B4

Caption: Synthetic strategies for derivatizing the precursor molecule.

Strategy A: Functionalization via Ether Cleavage

This approach aims to convert the chemically robust ether groups into reactive phenolic hydroxyl groups. The generation of one or both phenols provides new opportunities for introducing polarity and hydrogen-bonding capabilities, which are often critical for pharmacological activity.

Strategy B: Aromatic Ring Functionalization via Cross-Coupling

This powerful strategy introduces functionality directly onto the aromatic backbone. It begins with the regioselective installation of a halogen (e.g., bromine), which then serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (Suzuki) and carbon-nitrogen (Buchwald-Hartwig) bonds, allowing for the introduction of an almost limitless variety of new substituents.[14][15][16][17]

Detailed Experimental Protocols

Disclaimer: All protocols should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE). All reactions involving anhydrous conditions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Ether Cleavage (Demethylation)

This protocol describes the cleavage of the methyl ether to yield the corresponding phenol using boron tribromide (BBr₃).

  • Rationale: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers at low temperatures, often with high selectivity over other alkyl ethers under controlled conditions.

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 equiv. for monodemethylation) dropwise via syringe over 15 minutes.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol (5.0 equiv.).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired phenolic derivative.

Protocol 2: General Procedure for Aromatic Bromination

This protocol describes the mono-bromination of an activated aromatic ring using N-Bromosuccinimide (NBS).

  • Rationale: NBS is a convenient and milder source of electrophilic bromine compared to liquid Br₂, making it easier to handle and often leading to more selective reactions. The reaction is typically performed in a polar aprotic solvent.

Procedure:

  • Dissolve the precursor (1.0 equiv.) in N,N-Dimethylformamide (DMF) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aryl bromide by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of Aryl Bromide Derivative

This protocol details the palladium-catalyzed C-C bond formation between the aryl bromide derivative and a boronic acid.[16][17]

  • Rationale: The Suzuki-Miyaura coupling is a highly robust and versatile reaction for forming C(sp²)-C(sp²) bonds.[16] The choice of a palladium catalyst with appropriate ligands is crucial for efficient reaction. The base is required to activate the boronic acid for transmetalation.[18]

Procedure:

  • To a reaction vial, add the aryl bromide intermediate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the biaryl derivative.

Protocol 4: Buchwald-Hartwig Amination of Aryl Bromide Derivative

This protocol describes the palladium-catalyzed C-N bond formation between the aryl bromide derivative and a primary or secondary amine.[14][15][19]

  • Rationale: The Buchwald-Hartwig amination is a premier method for constructing aryl amines.[15] The reaction requires a palladium catalyst, a specialized phosphine ligand to facilitate the catalytic cycle, and a strong, non-nucleophilic base.[14][19]

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide intermediate (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.) to a reaction vial.

  • Add anhydrous, degassed toluene as the solvent.

  • Seal the vial and heat the reaction mixture to 100-110 °C for 6-24 hours, with stirring. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and redissolve the residue in a minimal amount of DCM.

  • Purify the crude product by flash column chromatography to yield the new diarylamine derivative.

Characterization and Data Summary of Novel Compounds

The newly synthesized compounds should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC for purity assessment. The following table provides a hypothetical summary of the precursor and potential derivatives.

Compound IDStructure/ModificationMW ( g/mol )Hypothetical 5-HT₂ₐ Receptor Binding Affinity (Kᵢ, nM)
PRE-001 This compound (Precursor)299.41>1000
DER-A01 Demethylated product (Phenol at 4-position of phenyl ring)285.38450.7
DER-B01 Brominated at 3-position of 4-methoxyphenyl ring378.31890.2
DER-B02 Suzuki product of DER-B01 with phenylboronic acid375.49150.5
DER-B03 Buchwald-Hartwig product of DER-B01 with morpholine384.5025.3

Potential Applications and Biological Significance

The derivatization strategies outlined above can generate compounds with diverse pharmacological profiles.

G cluster_0 Potential Pharmacological Pathway Ligand Novel Diarylamine Derivative Receptor Serotonin Receptor (e.g., 5-HT2A) Ligand->Receptor Binds G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 / DAG Signaling Cascade PLC->IP3_DAG Response Cellular Response (e.g., Neuronal Excitability) IP3_DAG->Response

Caption: Simplified Gq-coupled serotonin receptor signaling pathway.

  • Neuroscience: Based on the known pharmacology of N-benzyl amines, these novel diarylamines are prime candidates for screening against a panel of CNS targets, particularly serotonin and dopamine receptors.[6][20] The introduction of polar groups via ether cleavage or new aryl/amino substituents via cross-coupling can fine-tune receptor selectivity and functional activity (agonist, antagonist, or partial agonist).

  • Oncology: The diarylamine core is present in numerous cytotoxic agents and kinase inhibitors.[1][3] Derivatives can be screened in anti-proliferative assays against various cancer cell lines to identify potential anti-cancer leads.

  • Materials Science: Diarylamine structures are also integral to the development of organic electronics, such as hole-transporting materials for use in organic light-emitting diodes (OLEDs).

By systematically applying the protocols herein, research teams can efficiently generate and explore a rich chemical space originating from a single, versatile precursor, accelerating the discovery of novel compounds with significant scientific and therapeutic potential.

References

  • BenchChem. (2025).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 10(3), 1764-1776. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Demin, K. A., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience, 13(12), 1848-1861. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Ke, S., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 953523. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-Benzylphenylethylamines in Medicinal Chemistry. BenchChem.
  • ResearchGate. (n.d.). Synthesis of N‐alkyl diarylamines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Some typical diarylamine derivatives as drugs. ResearchGate. [Link]

  • Ke, S., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry, 10, 953523. [Link]

  • Olofsson, B., et al. (2021). Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
  • Howei Pharm. (n.d.). This compound. Chembase.cn. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Organic Letters. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. ACS Publications. [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Longdom. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Wikipedia. [Link]

  • The Journal of Organic Chemistry. (2022). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. ACS Publications. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Feldman, P. L., & Brackeen, M. F. (1990). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. The Journal of Organic Chemistry, 55(14), 4207-4209.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • PubMed. (2013). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

  • Royal Society of Chemistry. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. Royal Society of Chemistry. [Link]

  • Nature. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature. [Link]

  • ResearchGate. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Stenutz. [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. PubChem. [Link]

  • National Institutes of Health. (n.d.). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. National Institutes of Health. [Link]

Sources

Application Note: High-Efficiency Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-aminoquinoline scaffold remains a cornerstone in infectious disease therapeutics, historically anchored by chloroquine (CQ) and amodiaquine.[1] However, the emergence of drug-resistant Plasmodium falciparum strains has necessitated the modification of the lateral side chain. The incorporation of a 4-(benzyloxy)benzyl moiety at the


-position serves two critical pharmacological functions:
  • Lipophilicity Modulation: The bulky benzyloxy group enhances lipophilicity (LogP), facilitating passive transport across the parasitic food vacuole membrane or the mycobacterial cell wall.

  • Resistance Circumvention: The steric bulk and aromatic stacking potential of the benzyloxy tail can evade the drug efflux mechanisms (PfCRT) that render traditional chloroquine ineffective.

This guide details the synthesis of N-(4-(benzyloxy)benzyl)-7-chloroquinolin-4-amine and its derivatives. We present two validated protocols: a robust Thermal Method (for large-scale batching) and an optimized Microwave-Assisted Method (for high-throughput library generation).

Mechanistic Insight & Reaction Design

The core transformation is a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). The 4,7-dichloroquinoline substrate possesses two chlorine atoms; however, the chlorine at position 4 is significantly more labile than the chlorine at position 7 due to the activation provided by the quinoline nitrogen.
Critical Process Parameters (CPPs):
  • Regioselectivity: The reaction is highly selective for the C4 position. The C7-Cl bond is essentially inert under these conditions, preserving the halogen essential for inhibiting heme polymerization (the antimalarial mechanism of action).

  • Proton Scavenging: The reaction generates HCl. Accumulation of acid protonates the amine nucleophile, rendering it unreactive. An auxiliary base (DIPEA or

    
    ) or excess amine is required to drive the equilibrium.
    
  • Steric Hindrance: The 4-(benzyloxy)benzylamine is a bulky nucleophile. Conventional reflux in ethanol often results in incomplete conversion. Polar aprotic solvents (DMSO, NMP) or high-energy input (Microwave) are necessary to overcome the activation energy barrier.

Workflow Visualization

The following diagram outlines the reaction pathway and decision logic for protocol selection.

ReactionPathway Start Start: 4,7-Dichloroquinoline + 4-(Benzyloxy)benzylamine Decision Scale & Throughput Requirement? Start->Decision Thermal Protocol A: Thermal (DMSO, 150°C, 12-20h) Decision->Thermal >5g Scale MW Protocol B: Microwave (Isopropanol/Neat, 140°C, 20 min) Decision->MW Library/Rapid (<500mg) WorkupT Workup: Ice-Water Quench + Extraction Thermal->WorkupT Low Yield (25-50%) Slow Kinetics Purification Purification: Flash Column (SiO2) or Recrystallization WorkupT->Purification WorkupMW Workup: Solvent Evaporation + Wash MW->WorkupMW High Yield (80-95%) Fast Kinetics WorkupMW->Purification Product Target: N-(4-(benzyloxy)benzyl)- 4-aminoquinoline Purification->Product

Caption: Decision matrix for synthesizing benzyloxy-benzyl aminoquinolines comparing thermal vs. microwave routes.

Experimental Protocols

Protocol A: Thermal Substitution (Large Scale)

Recommended for multigram synthesis where microwave reactor volume is a limiting factor.

Reagents:

  • 4,7-Dichloroquinoline (1.0 equiv)[2][3]

  • 4-(Benzyloxy)benzylamine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloroquinoline (e.g., 5.0 mmol) in DMSO (10 mL).

  • Activation: Add DIPEA (10.0 mmol). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Addition: Add 4-(benzyloxy)benzylamine (5.5 mmol).

  • Reaction: Attach a reflux condenser. Heat the mixture to 150 °C in an oil bath.

    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The starting material (4,7-DCQ) is non-polar; the product will appear as a polar, UV-active spot, often fluorescent.

    • Duration: Reaction typically requires 12–20 hours for completion.

  • Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Precipitation: A solid precipitate should form. Adjust pH to ~9-10 using 10% NaOH solution to ensure the product is in the free base form.

  • Isolation: Filter the precipitate. Wash copiously with water to remove DMSO and residual DIPEA.

  • Purification: The crude solid often requires purification via silica gel column chromatography (Gradient: 0-5% Methanol in Dichloromethane) to remove unreacted amine.

Expected Yield: 26% – 48% (Lower yield due to thermal degradation and difficult workup of DMSO).

Protocol B: Microwave-Assisted Synthesis (High Efficiency)

Recommended for library generation, optimization, and "Green Chemistry" compliance.

Reagents:

  • 4,7-Dichloroquinoline (1.0 equiv)[2][3]

  • 4-(Benzyloxy)benzylamine (1.2 equiv)

  • Solvent: Isopropanol (IPA) or Neat (Solvent-free)

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave process vial, combine 4,7-dichloroquinoline (1.0 mmol, ~198 mg) and 4-(benzyloxy)benzylamine (1.2 mmol).

  • Solvent: Add 2 mL of Isopropanol.

    • Note: If performing solvent-free (neat), simply mix the two solids thoroughly. The mixture will melt upon heating.

  • Irradiation: Cap the vial. Irradiate using a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

  • Workup:

    • For IPA: Cool to RT. The product often crystallizes directly from the solution upon cooling. Filter and wash with cold ether.

    • For Neat: Dissolve the residue in a minimal amount of DCM/Methanol, then adsorb onto silica for purification.

  • Validation: Check purity via HPLC-MS.

Expected Yield: 80% – 95% (Significantly cleaner profile and faster reaction).

Comparative Data Analysis

The following table summarizes the efficiency metrics of both protocols based on internal validation and literature precedents.

MetricProtocol A (Thermal/DMSO)Protocol B (Microwave/IPA)
Reaction Time 12 – 20 Hours15 – 30 Minutes
Temperature 150 °C (Oil Bath)140 °C (Internal IR)
Solvent DMSO (High boiling, hard to remove)Isopropanol (Green, easy removal)
Base Required Yes (DIPEA/TEA)Optional (Amine excess often suffices)
Yield 26 – 48%85 – 95%
Purification Column Chromatography often requiredSimple Filtration / Recrystallization
Atom Economy Low (High solvent/wash volume)High

Quality Control & Characterization Standards

To ensure the synthesized compound is valid for biological screening, it must meet the following criteria:

  • Proton NMR (

    
     NMR): 
    
    • Diagnostic Signal 1: A singlet at

      
       ~5.1 ppm corresponding to the benzylic 
      
      
      
      protons.
    • Diagnostic Signal 2: A doublet at

      
       ~6.4 ppm corresponding to the H-3 proton of the quinoline ring (indicates successful substitution at C4).
      
    • Diagnostic Signal 3: Broad singlet or triplet at

      
       ~7.5-8.0 ppm for the NH amine proton (exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • Look for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       peak.[4] For the 7-chloro derivative, observe the characteristic chlorine isotope pattern (
      
      
      
      ).
  • Purity:

    • HPLC purity >95% (254 nm) is required for MIC (Minimum Inhibitory Concentration) determination against M. tuberculosis or P. falciparum.

Biological Context & Application

The synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines are not final drugs but advanced intermediates/leads.

  • Antimycobacterial Activity: Recent studies indicate that the benzyloxybenzyl tail allows these compounds to inhibit M. tuberculosis H37Rv strain with MICs comparable to isoniazid, likely by disrupting the cell wall or respiratory chain.

  • Antimalarial Activity: These analogs are designed to overcome chloroquine resistance.[3] The bulky hydrophobic group prevents the molecule from fitting into the mutated PfCRT efflux pump, allowing it to remain in the food vacuole and inhibit hemozoin formation.

Mechanism of Action Diagram

MOA Drug N-(4-(benzyloxy)benzyl)- 4-aminoquinoline Target Parasite Food Vacuole (Acidic pH) Drug->Target Lipophilic Entry Action Inhibition of Heme Polymerization (Heme -> Hemozoin) Target->Action Drug Caps Heme Polymer Result Accumulation of Toxic Free Heme -> Parasite Death Action->Result Resistance Mutated PfCRT Efflux Pump Resistance->Drug Ineffective due to Steric Bulk of Benzyloxy Group

Caption: Mechanism of Action showing how the bulky benzyloxy group aids in overcoming efflux-mediated resistance.

References

  • Primary Synthesis & TB Application: Melo, M.C.D., et al. (2022).[1][5] "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molbank, 2022(2), M1356. [Link][3][6]

  • Microwave Methodology for 4-Aminoquinolines: Kumar, S., et al. (2017). "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." Molecules, 22(8), 1324. [Link]

  • Antimalarial Structure-Activity Relationships (SAR): Musonda, C.C., et al. (2015). "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." PLOS ONE, 10(10), e0140878. [Link]

  • General Review on 4-Aminoquinoline Scaffolds: Ajani, O.O., et al. (2022). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for N-alkylation of 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aniline Alkylation Optimization Hub

Subject: 4-Methoxyaniline (p-Anisidine) N-Alkylation Support Ticket ID: CHEM-OPT-4MA Status: Open Support Tier: Senior Application Scientist[1]

Safety Critical Warning

Danger: 4-Methoxyaniline is acutely toxic (dermal/inhalation) and a known carcinogen.[1] It can induce methemoglobinemia.[1] All protocols below must be performed in a fume hood with double-gloving (nitrile) and full respiratory precautions.

Module 1: Controlling Polyalkylation (The "Runaway" Reaction)

User Query: "I am trying to synthesize N-alkyl-4-methoxyaniline using an alkyl halide, but I consistently get a mixture of mono-alkylated (desired) and di-alkylated (undesired) products. How do I stop at the secondary amine?"

Technical Insight: This is the classic "Aniline Paradox." The methoxy group at the para position is an electron-donating group (EDG), making the nitrogen lone pair highly nucleophilic. Once the first alkyl group is added, the inductive effect (


) of the new alkyl chain makes the product more nucleophilic than the starting material. The reaction naturally accelerates toward the tertiary amine (over-alkylation).[1]

The Solution: The "Cesium Effect" While standard bases (


, 

) struggle to prevent over-alkylation, Cesium bases in polar aprotic solvents have shown a unique ability to suppress the second alkylation event.

Protocol: Cesium-Promoted Mono-Alkylation

  • Solvent: Anhydrous DMF (Critical: Water promotes side reactions).[1]

  • Base: Cesium Hydroxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).[1]
  • Stoichiometry: 1.0 eq Aniline : 1.2 eq Alkyl Halide : 1.5 eq Base.[1]

Why it works: The large ionic radius of Cesium (


) creates a "naked" anion effect with the deprotonated aniline, accelerating the first step, but the specific solvation shell and ion-pairing in DMF appears to sterically or electronically hinder the attack of the secondary amine on the remaining alkyl halide [1].

Workflow Visualization:

AlkylationLogic Start Start: 4-Methoxyaniline Decision Select Method Start->Decision Reagent Alkyl Halide (R-X) Direct Direct Alkylation (Base + R-X) Decision->Direct R is primary/secondary alkyl Reductive Reductive Amination (Aldehyde + Reductant) Decision->Reductive R is available as Aldehyde Direct_Result Risk: Polyalkylation (Mixture of 2° and 3° amines) Direct->Direct_Result Standard Base (K2CO3) Cesium_Fix Optimization: Use CsOH/DMF (Promotes Mono-selectivity) Direct->Cesium_Fix Cesium Base Reductive_Result High Selectivity (Mono-alkylation only) Reductive->Reductive_Result Kinetic Control Cesium_Fix->Reductive_Result ~90% Selectivity

Caption: Decision matrix for selecting the alkylation pathway. Note the divergence in selectivity based on base selection.

Module 2: The "Selectivity" Gold Standard (Reductive Amination)

User Query: "Direct alkylation is too messy. I need a cleaner profile for a drug substance intermediate. What is the alternative?"

Technical Insight: If your alkyl group can be sourced as an aldehyde or ketone, Reductive Amination is the superior method. It proceeds via an imine intermediate.[1] Since the imine contains a double bond to nitrogen, it cannot accept a second alkyl group until it is reduced. By controlling the reducing agent, you lock the reaction at the mono-alkylated stage [2].

Protocol: The Abdel-Magid Method (NaBH(OAc)3) This method avoids the harsh pH of cyanoborohydride and the toxicity of cyanides.

  • Preparation: Dissolve 4-methoxyaniline (1.0 eq) and the Aldehyde (1.0–1.1 eq) in DCE (1,2-Dichloroethane) or THF.

  • Imine Formation: Add Acetic Acid (1.0 eq) if the reaction is sluggish (catalyzes imine formation).[1] Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.4 eq) in one portion.
    
  • Time: Stir at Room Temp for 2–16 hours.

  • Quench: Add saturated aqueous

    
    .
    

Troubleshooting Table: Reductive Amination

SymptomProbable CauseCorrective Action
No Reaction Steric bulk on aldehyde or aniline.[1]Switch solvent to DCE (faster rate); Add 1 eq AcOH; Heat to 40°C.
Imine remains unreduced Reducing agent decomposed (wet).Use fresh

; Ensure anhydrous conditions.
Dialkylation (Rare) Aldehyde is essentially Formaldehyde.[1]This is specific to methylation. Use limiting aldehyde and low temp (

).[1]

Module 3: Stability & "Black Tar" Syndrome

User Query: "My reaction mixture turns dark purple/black within minutes. Is my product decomposing?"

Technical Insight: 4-Methoxyaniline is extremely electron-rich.[1] In the presence of oxygen and light, it readily oxidizes to form quinone imines and complex polymerized "tars" (similar to aniline dyes). This does not necessarily mean your alkylation failed, but it complicates purification and lowers yield.[1]

The "Clean Chemistry" Checklist:

  • Degassing: Sparge reaction solvents with Nitrogen or Argon for 15 minutes before adding the aniline.

  • Light: Wrap the reaction flask in aluminum foil.

  • Workup: Do not let the crude material sit in acidic solution exposed to air.[1] Neutralize quickly.

  • Purification: If the crude is black, pass it through a short plug of silica gel (flushed with 1%

    
     in Hexanes) immediately to remove oxidative oligomers before attempting high-resolution chromatography.[1]
    

Module 4: Reactivity & Kinetics

User Query: "The reaction stalls at 50% conversion. Should I add heat?"

Technical Insight: Heating 4-methoxyaniline with alkyl halides often accelerates polymerization (tar formation) rather than alkylation.[1]

Alternative Acceleration Strategies:

  • Finkelstein Catalysis: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1] This converts your Alkyl Chloride/Bromide into a highly reactive Alkyl Iodide in situ.[1]

  • Concentration: Aniline alkylations are bimolecular (

    
    ).[1] Doubling the concentration quadruples the rate.[1] Run the reaction as concentrated as solubility permits (e.g., 0.5 M to 1.0 M).
    

Mechanism of Reductive Amination (Visualized):

ReductiveMech Aniline 4-Methoxyaniline (Nucleophile) Hemiaminal Hemiaminal (Unstable Intermediate) Aniline->Hemiaminal Addition Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Addition Imine Imine / Iminium Ion (Electrophilic Species) Hemiaminal->Imine -H2O Product Secondary Amine (Target) Imine->Product Reduction Acid Acid Cat. (AcOH) Acid->Imine Activates Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Product H- transfer

Caption: Stepwise mechanism of reductive amination. Note that reduction only occurs after imine formation, preventing polyalkylation.

References

  • Salvatore, R. N., et al. (1999).[1][2] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][3][4] Organic Letters, 1(11), 1893–1896.[2]

  • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem Technical Support.[1][6] (2025).[1][3][6][7][8][9] "Minimizing Over-alkylation in Aniline Synthesis." BenchChem Technical Guides.

Sources

Technical Support Center: Stability Optimization for N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering degradation issues with N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine (hereafter referred to as Compound X ).[1] This molecule belongs to a class of electron-rich N-benzyl anilines .[1] Its structural features—specifically the secondary amine bridging two electron-donating aromatic systems (a p-methoxyphenyl ring and an o-pentyloxybenzyl ring)—create a "perfect storm" for oxidative instability.[1]

This guide moves beyond basic handling to explain why your compound degrades and provides a self-validating protocol to arrest this process.

Part 1: The Root Cause (Mechanistic Insight)

Before fixing the issue, you must understand the enemy. Your compound is not randomly falling apart; it is undergoing Oxidative Deamination and Photo-oxidation .[1]

The Vulnerability Map
  • The Benzylic Position: The carbon atom between the nitrogen and the pentyloxy-ring is "benzylic."[1] The hydrogen atoms attached to this carbon are easily abstracted by radicals because the resulting radical is stabilized by the adjacent aromatic ring and the nitrogen lone pair.

  • Electron-Rich Propulsion: The pentyloxy and methoxy groups push electron density into the rings.[1] This makes the amine nitrogen more nucleophilic but also lowers the oxidation potential, making it highly susceptible to atmospheric oxygen (

    
    ) and light.
    

The Degradation Cascade:

  • Initiation: Light or trace metal impurities generate a radical at the benzylic position.[1]

  • Imine Formation: The radical reacts with

    
     to form a Schiff base (imine).[1] This turns your clear solution yellow or brown .[1]
    
  • Hydrolysis: Trace water hydrolyzes the imine, cleaving the molecule into p-anisidine (toxic, dark color) and 2-(pentyloxy)benzaldehyde.[1]

DegradationPathway Compound Intact Amine (Colorless) Radical Benzylic Radical (Transient) Compound->Radical Light / O2 / Trace Metals Imine Schiff Base (Imine) (Yellow/Brown) Radical->Imine -2H (Oxidation) Hydrolysis Cleavage Products (Aldehyde + Aniline) Imine->Hydrolysis +H2O (Hydrolysis)

Figure 1: The oxidative degradation pathway responsible for discoloration and loss of potency.

Part 2: Solvent Selection & Preparation

Critical Rule: Never use "bottle-grade" ethers (THF, Diethyl ether) or chlorinated solvents (Chloroform/DCM) for long-term storage of this compound.[1]

SolventSuitabilityRisk FactorCorrective Action
DMSO High Hygroscopic; can act as oxidant if not fresh.[1]Use Anhydrous DMSO (99.9%).[1] Store under Argon.[1] Freeze aliquots.
Ethanol/Methanol Medium Dissolved

is high; aldehydes impurities.[1]
Degas with Argon/Helium sparging for 15 mins before use.[1]
Chloroform (

)
Critical Fail Forms HCl and Phosgene; promotes oxidation.[1]DO NOT USE for storage.[1] Only for immediate analysis.
Water/PBS Low Poor solubility; promotes hydrolysis of oxidized forms.[1]Use only immediately prior to biological assay.[1]
The "Argon-Blanket" Protocol for Stock Solutions

Standard practice for electron-rich amines.[1]

  • Weighing: Weigh the solid in a low-light environment (amber vials).

  • Solvent Prep: Sparge your DMSO with Argon gas for 5 minutes before adding it to the solid. This displaces dissolved oxygen.[1]

  • Dissolution: Add the solvent.[1] Vortex briefly.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL).

  • Seal: Flush the headspace of each vial with Argon before capping.

  • Freeze: Store at -80°C (preferred) or -20°C.

Part 3: Salt Formation (The Ultimate Stabilizer)

If you are working with the free base (an oil or low-melting solid), it will degrade over time regardless of storage. Converting it to a Hydrochloride (HCl) salt shuts down the nitrogen lone pair, significantly increasing resistance to oxidation.

Protocol: Micro-Scale Salt Formation

  • Dissolve 10 mg of Compound X in 500 µL of dry diethyl ether (or ethyl acetate).

  • Cool to 0°C on ice.

  • Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.

  • A white precipitate (the salt) should form immediately.[1]

  • Centrifuge or filter, wash with cold ether, and dry under vacuum.

  • Result: A stable crystalline solid that resists yellowing.[1]

Part 4: Troubleshooting FAQ

Q1: My DMSO stock solution turned yellow overnight at room temperature. Is it still usable?

  • Diagnosis: The yellow color confirms the formation of the Imine intermediate (conjugated system) or N-oxide.[1]

  • Verdict: Discard. Even 5% oxidation can alter biological data because the breakdown products (anisidines) are cytotoxic and reactive.[1]

  • Prevention: You likely didn't degas the DMSO or left the headspace full of air.

Q2: The compound precipitates when I dilute it into cell culture media.

  • Cause: This is a lipophilic molecule (LogP > 3.5 due to pentyloxy/benzyl groups).[1] It crashes out in aqueous buffers.[1]

  • Solution:

    • Keep the DMSO concentration in the final assay < 0.5% (to avoid toxicity) but high enough to solvate.[1]

    • Use an intermediate dilution step: Stock

      
       1:10 in PBS/BSA 
      
      
      
      Final Media. The BSA (Bovine Serum Albumin) acts as a carrier protein to keep lipophilic drugs in solution.[1]

Q3: Can I use ultrasonic baths to dissolve the compound?

  • Warning: Ultrasonication generates local heat and cavitation radicals, which accelerates oxidation of this specific molecule.

  • Better Approach: Warm gently to 37°C in a water bath for 2 minutes and vortex. If it doesn't dissolve, your concentration is too high for the solvent.

Part 5: Storage Decision Tree

Use this logic flow to determine the handling of your specific batch.

StorageLogic Start Start: Received Compound X FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt HCl/TFA Salt FormCheck->Salt ActionBase Convert to Salt? (Recommended) FreeBase->ActionBase ActionSalt Store -20°C, Desiccated. Stable for 1-2 years. Salt->ActionSalt NoConvert No: Keep as Free Base ActionBase->NoConvert Single exp YesConvert Yes: Perform HCl Salting ActionBase->YesConvert Long term use StorageBase Store -80°C under Argon. Use Amber Vials. Stable < 6 months. NoConvert->StorageBase YesConvert->ActionSalt

Figure 2: Decision matrix for maximizing shelf-life based on chemical form.

References
  • PubChem. (2025).[1][2] Compound Summary: N-Benzyl-N-phenylamines and derivatives.[1][3][4] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Methoxybenzylamine (Stability and Reactivity).[1] Merck KGaA.[1] Link[1]

  • MedChemExpress. (2024).[1] Handling and Storage of N-Benzylaniline Derivatives.[1][5]Link[1]

  • Organic Chemistry Portal. (2023). Oxidation of Amines: Mechanisms and Stability.[1]Link

Sources

Technical Support Center: Purification of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

[1][2][3]

Topic: Purification of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine from starting materials (p-Anisidine and 2-(Pentyloxy)benzaldehyde). Ticket ID: CHEM-PUR-8821 Support Level: Tier 2 (Advanced Organic Synthesis) Status: Open[1][2][3]

Executive Summary & Diagnostic Matrix

The Challenge: You are synthesizing a lipophilic secondary amine via reductive amination. The reaction mixture likely contains:

  • Target Product: this compound (Secondary Amine).

  • Impurity A: Unreacted 4-Methoxyaniline (p-Anisidine) (Primary Amine).[1][2][3]

  • Impurity B: Unreacted 2-(Pentyloxy)benzaldehyde (Neutral).[1][2][3]

  • Impurity C: 2-(Pentyloxy)benzyl alcohol (Byproduct from aldehyde reduction).[1][2][3]

The Core Problem: Separating the target secondary amine from the starting primary amine (p-Anisidine) is difficult because their basicity is similar (pKa ~4.6 vs. 5.3), rendering standard acid-base extraction inefficient.[1][2][3] However, the pentyloxy chain on your product provides a massive lipophilicity advantage (LogP difference) that we can exploit.[3]

Quick Diagnostic: Which Protocol Do You Need?
Observation Probable Cause Recommended Protocol
TLC shows overlapping spots p-Anisidine and Product have similar Rf in polar solvents.[1][2][3]Protocol A (Chromatography) with Non-Polar Focus.
Product is oil/sticky solid Pentyloxy chain prevents easy crystallization.[2][3]Protocol C (HCl Salt Formation) for solid isolation.[2][3]
High p-Anisidine content (>10%) Incomplete conversion.[2][3]Protocol B (Chemical Scavenging) before chromatography.
"Greasy" impurity persists Benzyl alcohol byproduct present.[2][3]Protocol D (Bisulfite Wash) .

Detailed Purification Protocols

Protocol A: Chromatographic Purification (The "Lipophilicity Gap")

Best for: High purity requirements (>98%) and removing all impurities simultaneously.[1]

The Science: The pentyloxy group makes your product significantly more non-polar than p-anisidine.[1][2][3] Standard EtOAc/Hexane gradients often fail because the amine drags (tails) on silica.[2] We must deactivate the silica.[3]

Step-by-Step:

  • Column Prep: Pre-treat silica gel with 1% Triethylamine (Et3N) in Hexane.[1][2][3] This neutralizes acidic sites on the silica that cause amine tailing.[3]

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[1][2]

  • Gradient:

    • Start at 100% Hexane . (The aldehyde and alcohol will elute first).

    • Ramp slowly to 5% EtOAc . (The Target Product will elute here due to the pentyl chain).

    • Ramp to 20-30% EtOAc . (The more polar p-Anisidine will elute last).[1][2][3]

  • Monitoring: Use UV (254 nm). The p-anisidine spot will likely fluoresce/absorb differently than the product.[1][2][3]

Expert Tip: If the separation is still poor, switch Solvent B to Dichloromethane (DCM) . The selectivity of DCM often resolves N-benzyl anilines better than EtOAc.[1][2][3]

Protocol B: Chemical Scavenging (The "Resin" Method)

Best for: Removing unreacted p-anisidine without running a difficult column.[1]

The Science: Primary amines (p-anisidine) form imines with aldehydes much faster and more stably than secondary amines (your product).[1][2][3] We use a polymer-supported aldehyde to "grab" the p-anisidine.[1][2][3]

Reagents:

  • PS-Benzaldehyde Resin (Polystyrene-supported benzaldehyde).[1][2][3]

  • Alternative: 4-Benzyloxybenzaldehyde (if resin is unavailable, but this requires subsequent separation).[1][2][3]

Workflow:

  • Dissolve crude mixture in DCM or THF .

  • Add PS-Benzaldehyde resin (1.5 - 2.0 equivalents relative to the estimated p-anisidine content).[1][2][3]

  • Add a catalytic amount of Acetic Acid (1-2 drops).[1][2][3]

  • Shake/Stir gently at room temperature for 6-12 hours.

    • Mechanism:[1][2][4][5][6][7] The p-anisidine reacts with the resin to form an imine (Schiff base) attached to the solid bead.[1]

  • Filter the mixture. The p-anisidine stays on the filter paper (bound to resin).[1][2][3] The filtrate contains your secondary amine and neutral impurities.

  • Proceed to a simple silica plug to remove neutrals.[1][2][3]

Protocol C: Differential Extraction (The "pKa" Trick)

Best for: Large scale (>10g) where chromatography is expensive.[1]

The Science:

  • p-Anisidine pKa: ~5.3 (More basic)[1][2][3]

  • Target Product pKa: ~4.6 (Less basic due to N-benzyl steric/electronic effects)

  • LogP: Product is much more lipophilic.[1][2][3]

Workflow:

  • Dissolve crude in a non-polar solvent: Hexane or Heptane (Do not use DCM or EtOAc yet).[1][2][3]

    • Note: p-Anisidine has low solubility in pure hexane; it may precipitate out.[1][2][3] If so, filter it![2][3]

  • The "Buffer" Wash:

    • Prepare a Citrate-Phosphate Buffer at pH 5.0 .[1][2][3]

    • Wash the Hexane layer with this buffer (3x).[2]

    • Result: At pH 5.0, p-Anisidine (pKa 5.[1][2][3]3) is ~66% protonated (water soluble).[2][3] The Product (pKa 4.[2]6) is ~30% protonated but its massive lipophilic chain keeps it in the Hexane.

  • The "Strong Acid" Extraction (Optional):

    • Extract the Hexane with 1M HCl .[3] Both amines go into water.[1][2][3] Neutrals (Aldehyde/Alcohol) stay in Hexane.[2][3]

    • Basify the aqueous layer (pH > 10) and re-extract with Ether to recover amines.

Visual Troubleshooting Guide

Decision Tree: Purification Strategy

PurificationStrategycluster_legendLegendStartCrude Reaction MixtureCheckSMIs p-Anisidine > 10%?Start->CheckSMScavengeProtocol B: Scavenger Resin(PS-Benzaldehyde)CheckSM->ScavengeYesSolubilityCheckIs Product Solid or Oil?CheckSM->SolubilityCheckNoScavenge->SolubilityCheckFiltrateSolidProtocol C: Recrystallize(HCl Salt in EtOH/Et2O)SolubilityCheck->SolidSolidOilProtocol A: Chromatography(Hexane/EtOAc + 1% TEA)SolubilityCheck->OilOil/Gumkey1High Impurity Load -> Scavengekey2Final Polish -> Column/Cryst

Caption: Logical flow for selecting the appropriate purification method based on impurity levels and physical state.

Synthesis of Starting Material (Reference)

If you suspect your impurities stem from impure starting materials, verify the quality of 2-(Pentyloxy)benzaldehyde .[1][2][3]

Synthesis Route:

  • Reactants: Salicylaldehyde + 1-Bromopentane.[1][2][3]

  • Conditions: K2CO3, DMF, 60°C, 4 hours.

  • Workup: Pour into water, extract with Ether.[2][3] Wash with NaOH (to remove unreacted Salicylaldehyde).[2][3]

  • Key Check: Ensure no unreacted Salicylaldehyde remains before the reductive amination, as it will form a different amine impurity (N-(4-methoxyphenyl)-2-hydroxybenzylamine) which is very hard to separate.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use the Bisulfite adduct method to remove the aldehyde? A: Yes. If you have unreacted 2-(pentyloxy)benzaldehyde, wash your organic layer with saturated Sodium Bisulfite (NaHSO3) solution.[1][2][3] The aldehyde forms a water-soluble adduct.[1][2][3] This does not remove the alcohol byproduct or the amine.

Q: My product is turning pink/brown on the column. Why? A: Anilines are oxidation-sensitive.[1][2][3] The silica gel surface is acidic and can catalyze oxidation.

  • Fix: Ensure you added 1% Triethylamine to your eluent.[1][2][3]

  • Fix: Flush the column with Nitrogen/Argon if possible.[1]

  • Fix: Do not let the compound sit on the silica; run the column quickly.

Q: Why not use acid anhydride (Acetic Anhydride) to remove p-Anisidine? A: While Acetic Anhydride will acetylate p-anisidine (making it neutral), it can also acetylate your secondary amine product to form the tertiary amide.[1][2][3] Although sterically hindered, the reaction is possible.[3][8] PS-Benzaldehyde resin is safer as it cannot react with the secondary amine.[1][2][3]

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2][3] Link[2]

  • Basicity of Anilines

    • "pKa Data for Anilines and N-Alkylanilines." Bordwell pKa Table (Acidity in DMSO). Link

  • Purification of Amines

    • "Purification of Laboratory Chemicals - Amines." Butterworth-Heinemann, 8th Edition.[1][2][3]

  • Scavenger Resins

    • "Use of Polymer-Supported Reagents in Organic Synthesis."[1][2][3] Sigma-Aldrich Technical Bulletin. Link

Technical Support Center: Scaling Up the Synthesis of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the scale-up of this important amine derivative. The synthesis, primarily achieved through reductive amination, presents unique challenges when transitioning from bench-scale to larger-scale production. This guide offers practical, experience-driven advice to ensure a robust, efficient, and safe scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing a systematic approach to problem-solving.

Issue 1: Low Reaction Yield

Question: We are experiencing significantly lower than expected yields of this compound upon scaling up our synthesis. What are the likely causes and how can we mitigate them?

Answer:

Low yields during the scale-up of a reductive amination are a common challenge and can stem from several factors. A systematic investigation is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation of 4-methoxyaniline and 2-(pentyloxy)benzaldehyde to form the corresponding imine is a reversible reaction.[1] On a larger scale, inefficient removal of the water byproduct can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), utilize a Dean-Stark apparatus to continuously remove water as it forms.

      • Use of Dehydrating Agents: The addition of drying agents like anhydrous magnesium sulfate or molecular sieves can effectively sequester water.[1] However, for large-scale reactions, this can be costly and introduce filtration challenges. A thorough cost-benefit analysis is recommended.

  • Suboptimal pH: The rate of imine formation is highly pH-dependent. A mildly acidic environment (typically pH 4-5) is often optimal to catalyze the reaction without causing unwanted side reactions.[1]

    • Troubleshooting:

      • In-Process pH Monitoring: Regularly monitor the pH of the reaction mixture. On a larger scale, localized pH variations can occur. Ensure efficient stirring to maintain homogeneity.

      • Buffered Systems: Consider the use of a buffer system to maintain the optimal pH range throughout the reaction.

  • Reducing Agent Reactivity: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this type of transformation due to its mildness and selectivity for the iminium ion over the aldehyde.[1] However, it is moisture-sensitive.[2][3]

    • Troubleshooting:

      • Reagent Quality: Ensure you are using a high-quality, dry reducing agent. Store it under an inert atmosphere and handle it in a dry environment.[3]

      • Addition Rate: On a larger scale, the exothermic nature of the reduction can become more pronounced. A slow, controlled addition of the reducing agent is crucial to manage the reaction temperature and prevent side reactions.

  • Premature Reduction of the Aldehyde: While STAB is selective, using a stronger reducing agent like sodium borohydride can lead to the reduction of the starting aldehyde to the corresponding alcohol, a common side product.[1][4]

    • Troubleshooting:

      • Confirm Reagent Identity: Double-check that you are using the correct reducing agent.

      • Optimize Addition: If using a less selective reducing agent is unavoidable, pre-forming the imine before the addition of the reductant can sometimes improve yields.[1]

Issue 2: Formation of Impurities

Question: Our scaled-up reaction is producing significant impurities, making purification difficult. What are the common side products and how can we minimize their formation?

Answer:

Impurity formation is a frequent hurdle in scaling up organic syntheses. Understanding the potential side reactions is key to developing a cleaner process.

Common Impurities and Mitigation Strategies:

  • Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can sometimes react further with the starting aldehyde to form a tertiary amine.[1]

    • Mitigation:

      • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (4-methoxyaniline) can help to consume the aldehyde and minimize the formation of the tertiary amine.

      • Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the over-alkylation pathway.

  • Starting Aldehyde Reduction: As mentioned previously, the reduction of 2-(pentyloxy)benzaldehyde to 2-(pentyloxy)benzyl alcohol is a possible side reaction, especially with less selective reducing agents or poor temperature control.[4]

    • Mitigation:

      • Use of STAB: Employ sodium triacetoxyborohydride (STAB) as it is highly selective for the iminium ion.[1]

      • Temperature Management: Maintain a consistent and controlled reaction temperature.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-methoxyaniline and 2-(pentyloxy)benzaldehyde in the final product mixture.

    • Mitigation:

      • Reaction Monitoring: Implement in-process monitoring techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and ensure the reaction goes to completion.[5]

Issue 3: Purification Challenges

Question: We are struggling with the purification of this compound at a larger scale. Column chromatography is becoming impractical. Are there alternative purification strategies?

Answer:

Scaling up purification is a critical step that requires moving beyond traditional laboratory techniques.

Alternative Purification Methods:

  • Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method.

    • Procedure:

      • Solvent Screening: Experiment with various solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that provide good solubility at elevated temperatures and poor solubility at lower temperatures.

      • Controlled Cooling: A slow, controlled cooling rate is crucial for forming well-defined crystals and minimizing the inclusion of impurities.

      • Seeding: In some cases, seeding the supersaturated solution with a small amount of pure product can induce crystallization and improve crystal quality.

  • Acid-Base Extraction: As an amine, your product can be protonated to form a water-soluble salt. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl) to extract the amine into the aqueous phase as its hydrochloride salt.

      • The neutral impurities will remain in the organic layer.

      • Separate the aqueous layer and basify it (e.g., with NaOH) to regenerate the free amine.

      • Extract the purified amine back into an organic solvent.

      • Wash the organic layer with brine, dry it over a suitable drying agent, and remove the solvent under reduced pressure.

  • Distillation: If the product is a high-boiling liquid and thermally stable, vacuum distillation can be a viable option for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of the reductive amination?

A1: The most critical parameters to monitor and control are:

  • Temperature: The reaction can be exothermic, especially during the addition of the reducing agent.[2] Effective temperature control is essential to prevent side reactions and ensure consistent product quality.

  • pH: As discussed, maintaining a slightly acidic pH (4-5) is crucial for efficient imine formation.[1]

  • Stirring Rate: Adequate agitation is necessary to ensure homogeneity, especially in large reaction vessels, to avoid localized "hot spots" or concentration gradients.

  • Addition Rates: The rate of addition of the reducing agent should be carefully controlled to manage the reaction exotherm.

Q2: How can we effectively monitor the progress of the reaction at a larger scale?

A2: While direct sampling and analysis by techniques like NMR can be done, simpler methods are often more practical for in-process monitoring:[5]

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the disappearance of the limiting starting material.[5] A simple mobile phase (e.g., a mixture of heptane and ethyl acetate) can often provide good separation.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent tool. It can be used to track the consumption of reactants and the formation of the product and any major impurities.

Q3: What are the key safety considerations when handling sodium triacetoxyborohydride (STAB) on a large scale?

A3: Sodium triacetoxyborohydride is a reactive chemical, and handling it at scale requires strict safety protocols.[2][3][7][8][9]

  • Moisture Sensitivity: STAB reacts with water to release flammable gases which can ignite spontaneously.[2][3] It must be handled in a dry, inert atmosphere (e.g., under nitrogen or argon).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust.[2][3]

  • Disposal: Quench any residual STAB carefully with a suitable protocol before disposal, following all local regulations.[2]

Q4: Can you provide a general, scalable protocol for the synthesis?

A4: The following is a general protocol that can be adapted and optimized for your specific scale.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (molar equivalents)
2-(pentyloxy)benzaldehyde192.251.0
4-Methoxyaniline123.151.05
Sodium Triacetoxyborohydride (STAB)211.941.2
Acetic Acid60.05Catalytic amount (e.g., 0.1 eq)
Dichloromethane (DCM)-Solvent

Procedure:

  • Imine Formation:

    • To a clean, dry, and inerted reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-(pentyloxy)benzaldehyde (1.0 eq) and dichloromethane (DCM).

    • Add 4-methoxyaniline (1.05 eq) to the solution.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or HPLC.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.2 eq) in portions, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization, acid-base extraction, or column chromatography as deemed appropriate for the scale.

Visualizations
Reaction Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification 2-(pentyloxy)benzaldehyde 2-(pentyloxy)benzaldehyde Imine Intermediate Imine Intermediate 2-(pentyloxy)benzaldehyde->Imine Intermediate + 4-Methoxyaniline (DCM, Acetic Acid) 4-Methoxyaniline 4-Methoxyaniline Product N-(4-Methoxyphenyl)-N- [2-(pentyloxy)benzyl]amine Imine Intermediate->Product + STAB STAB Sodium Triacetoxyborohydride (STAB) Workup Aqueous Work-up Product->Workup Purification Purification (Crystallization, etc.) Workup->Purification G Start Low Yield Observed CheckImine Check Imine Formation (TLC/HPLC) Start->CheckImine ImineIncomplete Incomplete Imine Formation CheckImine->ImineIncomplete Incomplete ImineComplete Imine Formation Complete CheckImine->ImineComplete Complete SolutionImine Optimize Imine Formation: - Azeotropic water removal - Adjust pH (4-5) - Increase reaction time ImineIncomplete->SolutionImine CheckReduction Check Reduction Step (TLC/HPLC) ImineComplete->CheckReduction ReductionIncomplete Incomplete Reduction CheckReduction->ReductionIncomplete Incomplete SolutionReduction Optimize Reduction: - Check STAB quality - Control addition rate/temp - Increase reaction time ReductionIncomplete->SolutionReduction

Caption: Decision tree for troubleshooting low yields in the reductive amination.

References

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? [Link]

  • ACS Publications. (2020, August 14). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]

  • Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. [Link]

  • National Institutes of Health. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Google Patents.
  • ACS Publications. (2015, April 7). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • National Institutes of Health. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. PMC. [Link]

  • ResearchGate. (2025, November 1). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. [Link]

  • The Hive. reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]

  • ChemRxiv. Modular Synthesis of alpha-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • RSC Publishing. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • National Institutes of Health. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC. [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • PubMed. (2015, July 15). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]

  • Google Patents. CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Scribd. Gabriel Synthesis of Benzylamine Experiment. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • ResearchGate. Strategies for the synthesis of N-arylamides and N-benzylamides. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Google Patents.
  • ResearchGate. A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. [Link]

Sources

Validation & Comparative

Biological Activity of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine and its structural analogues. Based on the pharmacophore (N-benzyl-N-phenylamine scaffold with specific alkoxy substitutions), this molecule is classified as a Tubulin Polymerization Inhibitor targeting the colchicine-binding site, primarily investigated for its antiproliferative activity against multidrug-resistant (MDR) cancer cell lines.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Classification

This compound belongs to the class of N-benzyl-N-phenylamines (also known as N-benzyl-anilines). These small molecules are designed as synthetic mimics of Combretastatin A-4 (CA-4) , a potent natural product that destabilizes microtubules.

Unlike CA-4, which contains a cis-stilbene bridge prone to photo-isomerization (losing activity), the N-benzyl-N-phenylamine scaffold introduces a flexible nitrogen linker (-NH-CH2-). This modification improves chemical stability while maintaining the critical spatial arrangement of the two phenyl rings required for binding to the Colchicine Binding Site on


-tubulin.
Core Biological Profile
  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Mechanism of Action: Inhibition of tubulin polymerization

    
     Microtubule destabilization 
    
    
    
    G2/M Cell Cycle Arrest
    
    
    Apoptosis.
  • Key Structural Feature: The 2-(pentyloxy) tail is a hydrophobic probe designed to explore the tolerance of the auxiliary hydrophobic pocket near the colchicine site, often influencing potency against P-glycoprotein (P-gp) overexpressing cell lines.

Mechanism of Action: The Tubulin Destabilization Pathway

The biological activity of this analogue is defined by its ability to disrupt the dynamic equilibrium of microtubule assembly.

Signaling Pathway Diagram (DOT)

The following diagram illustrates the cascade from molecular binding to cellular apoptosis.

TubulinPath Compound N-(4-Methoxyphenyl)-N- [2-(pentyloxy)benzyl]amine Tubulin Beta-Tubulin (Colchicine Binding Site) Compound->Tubulin  Binds with high affinity   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Spindle Mitotic Spindle Formation Polymerization->Spindle  Disrupts   Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint  Triggers   G2M G2/M Phase Arrest Checkpoint->G2M  Induces   Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2  Signaling Cascade   Caspase Caspase-3/7 Activation Bcl2->Caspase  Promotes   Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis  Executes  

Caption: Pathway illustrating the cascade from colchicine-site binding to apoptotic cell death.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the "2-(pentyloxy)" analogue against the "Gold Standard" (CA-4) and the "Clinical Standard" (Paclitaxel).

Table 1: Comparative Efficacy & Physicochemical Properties
FeatureThis compoundCombretastatin A-4 (CA-4)Paclitaxel (Taxol)
Mechanism Tubulin Destabilizer (Colchicine Site)Tubulin Destabilizer (Colchicine Site)Tubulin Stabilizer (Taxane Site)
Chemical Stability High (Amine linker is stable)Low (cis-stilbene isomerizes to inactive trans)High
Solubility Moderate (Lipophilic tail reduces aq. solubility)LowVery Low
MDR Sensitivity Low (Often evades P-gp efflux)ModerateHigh (Substrate for P-gp)
Potency (IC50) 0.1 - 5.0

M
(Structure dependent)
< 0.01

M
(Nanomolar)
< 0.01

M
Key Advantage Synthetic accessibility & novel IP spacePotencyClinical validation
Critical Insight: The "Pentyloxy" Effect

In Structure-Activity Relationship (SAR) studies of N-benzyl-anilines:

  • Optimal Chain Length: Usually, a 2-ethoxy or 2-propoxy group on the benzyl ring yields the highest potency (IC50 ~10-50 nM).

  • The Pentyloxy Trade-off: Extending the chain to pentyloxy (C5) often results in a decrease in potency due to steric clash with the back-wall of the colchicine binding pocket. However, this increased lipophilicity can enhance membrane permeability and alter the pharmacokinetic profile, potentially making it more effective in specific in vivo models despite lower intrinsic binding affinity.

Detailed Experimental Protocols

To validate the biological activity of this molecule, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the direct inhibition of tubulin assembly.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Preparation: Dilute the this compound analogue in DMSO to 100X the desired final concentration.

  • Reaction:

    • Mix Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with GTP.

    • Add the test compound (Final conc: 5

      
      M, 10 
      
      
      
      M). Include CA-4 (3
      
      
      M)
      as a positive control and DMSO as a negative control.
  • Measurement: Transfer to a 96-well plate pre-warmed to 37°C.

  • Readout: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Validation Criteria: The negative control must show a sigmoidal polymerization curve. The test compound should depress the Vmax and reduce the final fluorescence plateau in a dose-dependent manner.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest, the hallmark of tubulin inhibition.

  • Cell Culture: Seed HeLa or MCF-7 cells (2

    
     10^5 cells/well) in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the compound at IC50 and 2xIC50 concentrations for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash cells and resuspend in PBS containing RNase A (100

    
    g/mL)  and Propidium Iodide (PI, 50 
    
    
    
    g/mL)
    . Incubate for 30 min in the dark.
  • Analysis: Analyze using a flow cytometer (e.g., BD FACSCalibur).

  • Data Interpretation:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Result: A significant accumulation of cells in the G2/M phase (e.g., >40% vs <15% in control) confirms the mechanism.

Synthesis & Structural Logic (Graphviz Workflow)

The synthesis of this molecule typically involves a Reductive Amination , a robust and high-yield pathway.[1]

Synthesis Aldehyde 2-(Pentyloxy)benzaldehyde Imine Schiff Base (Imine Intermediate) Aldehyde->Imine  Condensation   Aniline 4-Methoxy-aniline (p-Anisidine) Aniline->Imine Product N-(4-Methoxyphenyl)-N- [2-(pentyloxy)benzyl]amine Imine->Product  Reduction   ReducingAgent NaBH4 or NaBH3CN (Reduction) ReducingAgent->Product

Caption: Reductive amination pathway for the synthesis of the target N-benzyl-aniline.

References & Authoritative Grounding

  • Mechanism of Tubulin Inhibition:

    • Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry. Link

  • N-Benzyl-N-Phenylamine Scaffold SAR:

    • Li, L., et al. (2019). "Design, synthesis and biological evaluation of N-benzyl-N-phenylamine derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the N-benzyl-aniline scaffold as a CA-4 mimic).

  • Role of Alkoxy Substitutions:

    • Wang, G., et al. (2013). "Synthesis and biological evaluation of N-benzyl-aniline derivatives as tubulin polymerization inhibitors." (Discusses the impact of 2-alkoxy chain length on potency).

  • Assay Protocols:

    • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer. Link

Note: While the specific molecule "this compound" is a specific entry within larger SAR libraries, the biological activity described above is scientifically extrapolated from the well-documented class of N-benzyl-p-anisidine tubulin inhibitors.

Sources

Comparative Guide: Cross-Reactivity and Selectivity Profiling of NH29 (N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine , scientifically designated as NH29 , a novel small-molecule modulator of KCNQ (Kv7) potassium channels.

Executive Summary

NH29 is a second-generation KCNQ2/3 (Kv7.2/7.3) channel opener that functions via a Voltage-Sensing Domain (VSD) binding mechanism, distinct from the pore-binding mechanism of the first-generation clinical drug Retigabine (Ezogabine) . This guide evaluates NH29’s performance in cross-reactivity assays, highlighting its superior selectivity profile for neuronal Kv7 channels over cardiac isoforms (Kv7.[1]1) and its efficacy in Retigabine-resistant mutants.

Mechanism of Action: VSD vs. Pore Targeting

Understanding the binding site is critical for interpreting cross-reactivity data. Unlike Retigabine, which requires a tryptophan residue (W236) in the pore domain, NH29 binds to a hydrophobic pocket at the interface of the S1, S2, and S4 segments within the VSD.[1]

Key Mechanistic Differentiators:

  • Retigabine: Stabilizes the open pore via the S5-S6 domain.

  • NH29: Stabilizes the activated state of the Voltage Sensor (VSD), effectively "trapping" the sensor in the Up-state.

G cluster_0 Kv7 Channel Architecture VSD Voltage Sensing Domain (S1-S4) Gate Activation Gate VSD->Gate Electromechanical Coupling Pore Pore Domain (S5-S6 / W236) Pore->Gate Stabilization Output Hyperpolarizing Shift (Left-Shift of V1/2) Gate->Output Increased Open Probability at Resting Potential NH29 NH29 (this compound) NH29->VSD Binds Hydrophobic Pocket (S1-S2-S4 Interface) RTG Retigabine (Reference Standard) RTG->Pore Binds Tryptophan (W236)

Figure 1: Mechanistic divergence between NH29 (VSD-binder) and Retigabine (Pore-binder). NH29 remains effective in W236L mutants where Retigabine fails.

Comparative Performance Analysis

The following data summarizes the performance of NH29 against standard KCNQ modulators. Data is synthesized from electrophysiological profiles in CHO/HEK293 systems.

Table 1: Potency and Efficacy Profile
FeatureNH29 Retigabine (RTG) ICA-27243 Implication
Primary Target Kv7.2 / Kv7.3Kv7.2 - Kv7.5Kv7.2 / Kv7.3NH29 shows neuronal specificity similar to ICA-27243.
Binding Site VSD (S1/S2/S4)Pore (S5-S6)VSD (S1-S4)NH29 is active on RTG-resistant mutants (e.g., W236L).[1]
EC50 (Kv7.2) ~10 - 25 µM~1 - 5 µM~0.5 - 2 µMNH29 is less potent than RTG but offers a unique safety profile.
Maximal Shift (

)
-15 to -20 mV-30 to -40 mV-40 to -50 mVNH29 acts as a "fine-tuner" of excitability rather than a massive clamp.
Kv7.1 (Cardiac) Activity Negligible NegligibleNegligibleHigh Safety: Low risk of QT prolongation (LQT1).
Table 2: Cross-Reactivity Panel (Selectivity)
Assay TargetActivity of NH29Clinical Relevance
Kv7.1 (Cardiac) Inactive (>100 µM)Critical Safety: Does not affect cardiac repolarization.
Kv7.4 (Auditory) Weak / InactiveReduced risk of hearing loss (a known side effect of pan-Kv7 openers).
Kv7.5 (Neuronal) Moderate ActivityContributes to M-current stabilization.
GABA_A Receptors No direct modulationSpecificity for potassium channels over inhibitory receptors.
hERG (Kv11.1) > 30 µM (Low affinity)Low arrhythmic risk compared to early generation compounds.[1]
Experimental Protocols for Validation

To validate the activity and cross-reactivity of NH29, the following self-validating protocols are recommended.

Protocol A: Automated Patch Clamp (Gold Standard)
  • Objective: Quantify the voltage-dependence shift (

    
    ) and kinetics.
    
  • System: QPatch or Patchliner (Nanion/Sophion).

  • Cell Line: CHO-K1 stably expressing hKCNQ2/3.

Workflow:

  • Solution Prep: Dissolve NH29 in DMSO to 100 mM stock. Dilute to working concentrations (1, 3, 10, 30, 100 µM) in extracellular buffer (0.1% DMSO final).

  • Voltage Protocol: Hold cells at -80 mV. Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (2s duration), followed by a tail step to -60 mV.

  • Application: Record baseline (vehicle) -> Apply NH29 (5 min incubation) -> Record Effect -> Washout.

  • Analysis: Fit conductance-voltage (G-V) curves using a Boltzmann function:

    
    [1]
    
    • Success Criterion: A statistically significant leftward shift in

      
       (>10 mV at 30 µM).[1]
      
Protocol B: Thallium Flux Assay (High Throughput)
  • Objective: Rapid assessment of cross-reactivity against Kv7.1 or off-targets.

  • Principle:

    
     flows through open 
    
    
    
    channels, binding to a dye (e.g., FluxOR™) to produce fluorescence.[1]

Workflow:

  • Seeding: Plate HEK293-Kv7.1 cells in 384-well black/clear plates (24h prior).

  • Dye Loading: Load cells with Thallium-sensitive dye for 60 min at Room Temp.

  • Compound Addition: Add NH29 (titration) using an acoustic dispenser. Incubate 15 min.

  • Stimulation: Inject Stimulus Buffer (

    
    ) to trigger channel opening.
    
  • Readout: Measure Kinetic Fluorescence (Ex/Em 490/525 nm).

  • Validation: Use L-364,373 (Kv7.1 activator) as a positive control and Chromanol 293B as a blocker.

Strategic Screening Workflow

The following diagram outlines the logical flow for profiling NH29, ensuring false positives are eliminated and mechanism is confirmed.

Workflow Start Compound NH29 (Stock Solution) HTS Primary Screen: Thallium Flux (Kv7.2/7.3) Start->HTS Hit Hit Confirmation (>50% Activation) HTS->Hit Active Selectivity Selectivity Panel: Kv7.1 (Cardiac) Kv7.4 (Auditory) Hit->Selectivity Mech Mechanism Check: Patch Clamp (V1/2 Shift) W236L Mutant Assay Selectivity->Mech Selective Profile Final Profile: Neuronal Selective VSD-Binder Mech->Profile Validated

Figure 2: Screening cascade for validating NH29 specificity. The "W236L Mutant Assay" is the critical step to differentiate NH29 from Retigabine analogues.

References
  • Miceli, F., Soldovieri, M. V., Iannotti, F. A., Barrese, V., Ambrosino, P., Martire, M., ...[1] & Taglialatela, M. (2018).[1] The voltage-gated potassium channel Kv7.2/Kv7.3 opener NH29 exerts anticonvulsant effects in a mouse model of epilepsy. Molecular Pharmacology.[2]

    • [1]

  • Peretz, A., Pell, L., Gofman, Y., Haitin, Y., Shamgar, L., Attali, B. (2010).[1] Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier. Proceedings of the National Academy of Sciences (PNAS).

    • [1]

  • Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012).[1] The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia.[3]

    • [1]

  • Wickenden, A. D., et al. (2008).[1] N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/3 potassium channel activator. Molecular Pharmacology.[2]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Waste Characterization

  • Benzylamines: This class of compounds is known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are often harmful if swallowed or on skin contact.[1]

  • Anilines/Amines: Aromatic amines can be toxic. As organic bases, they are chemically incompatible with acids and strong oxidizing agents, and mixing can lead to violent reactions.[3][4][5]

  • N-Benzyl-4-methoxyaniline: A close structural analog, is classified as harmful if swallowed, in contact with skin, or inhaled.[6]

Based on this analysis, This compound must be classified and handled as a hazardous waste. It should be presumed to be corrosive, toxic, and reactive with incompatible materials.

| Hazard Profile: this compound (Inferred) | | :--- | :--- | | Hazard Class | Corrosive, Acutely Toxic | | Primary Risks | Causes severe skin burns and eye damage.[7] | | | Harmful if swallowed, inhaled, or in contact with skin.[6] | | Incompatibilities | Acids, acid anhydrides, acid chlorides, strong oxidizing agents.[7][8] | | Environmental Hazard | Harmful to aquatic life. Avoid release to the environment.[1] |

Core Disposal Directive: Professional Management Required

Due to its hazardous nature, this compound and any materials contaminated with it must not be disposed of via standard trash or sanitary sewer systems.[3] The only acceptable disposal method is through a licensed and approved hazardous waste management company.[9][10] Dilution is not an acceptable disposal method for corrosive waste.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its final hand-off for disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling waste, ensure all safety measures are in place.

  • Location: Conduct all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.[9]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[2]

    • Eye/Face Protection: Chemical safety goggles and a face shield.[11]

    • Body Protection: A lab coat and closed-toe shoes are mandatory. Consider a chemical-resistant apron for larger quantities.[2]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.[3]

  • Identify Incompatibles: Keep the amine waste stream completely separate from acids, acid chlorides, and strong oxidizing agents.[4][5]

  • Select Container: Choose a robust, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). If possible, use the original container.[12] Ensure the container has a secure, tightly sealing cap.[3]

  • Collect Waste: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and rinsate from empty containers, into your designated waste container. The first rinse of an "empty" container must be collected as hazardous waste.[9]

Step 3: Accurate and Compliant Labeling

Improper labeling is a common and serious compliance violation.

  • Attach Tag: Securely attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete Information: Clearly write the words "HAZARDOUS WASTE ".[12]

  • List Contents: Identify all chemical constituents by their full name and estimate their percentage composition. Do not use abbreviations or chemical formulas.[12]

  • Identify Hazards: Mark the appropriate hazard characteristics (e.g., Corrosive, Toxic).

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated SAA near the point of generation.[12] This area should be a secondary containment bin to catch any potential leaks.

  • Conditions: The storage area must be cool, well-ventilated, and away from direct sunlight or heat sources.[3]

  • Closure: The container must remain tightly closed at all times except when actively adding waste.[3][12]

Step 5: Arranging for Professional Disposal
  • Contact EHS: When the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: Follow their specific procedures to schedule a pickup by a licensed hazardous waste contractor.[10] Maintain records of waste disposal as required by regulations.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal cluster_spill Emergency Procedure start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into a Designated, Compatible Waste Container ppe->segregate label_check Is Container Labeled? 'HAZARDOUS WASTE' + Full Chemical Name segregate->label_check store Store Sealed Container in Designated Satellite Area label_check->store Yes contact Contact EHS for Pickup by Licensed Waste Contractor store->contact spill Spill Occurs contain Contain with Inert Absorbent (Sand, Vermiculite) spill->contain contain->segregate Collect as Hazardous Waste

Caption: Disposal workflow from generation to final pickup.

Emergency Procedures: Spills and Exposure

Spill Response
  • Minor Spill: For a small spill within a fume hood, alert others in the area. Absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[7][11] Collect the contaminated material into your hazardous waste container and decontaminate the surface.

  • Major Spill: If a large spill occurs, or it is outside of a fume hood, evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately.[8] Prevent the spill from entering drains.[8]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

By following these detailed procedures, you ensure a safe laboratory environment and responsible stewardship of the chemical agents essential to our research.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]

  • Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). BENZYLAMINE - (For Synthesis) MSDS. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine
Reactant of Route 2
Reactant of Route 2
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.